N-Acetyl-D-mannosamine-13C-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1+1 |
InChI Key |
MBLBDJOUHNCFQT-PWTHVSMESA-N |
Isomeric SMILES |
[13CH3]C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyl-D-mannosamine-13C-1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-D-mannosamine-13C-1 is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research and drug development. As an isotopic analogue of N-Acetyl-D-mannosamine (ManNAc), it enables the precise tracing and quantification of ManNAc metabolic pathways, most notably the sialic acid biosynthesis pathway. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Concepts
N-Acetyl-D-mannosamine is a key precursor in the biosynthesis of N-acetylneuraminic acid (NeuAc), the most common form of sialic acid in humans. Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing crucial roles in cellular recognition, signaling, and immune responses. The incorporation of a carbon-13 isotope at the first carbon position (C-1) of N-Acetyl-D-mannosamine allows for its differentiation from its naturally abundant 12C counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This stable, non-radioactive label makes it a safe and effective tracer for in vitro and in vivo studies.
Quantitative Data
The following table summarizes the key quantitative data for N-Acetyl-D-mannosamine and its 13C-1 labeled form.
| Property | N-Acetyl-D-mannosamine | This compound |
| Molecular Formula | C₈H₁₅NO₆[1][2][] | C₇¹³CH₁₅NO₆[4] |
| Molecular Weight | 221.21 g/mol [1][2][][5] | 222.20 g/mol [4] |
| CAS Number | 7772-94-3[2][][5] | Not available |
| Appearance | White to off-white powder or crystalline solid[][5] | Crystalline solid |
| Solubility | Water (50 mg/mL), DMSO (44 mg/mL)[5][6] | Soluble in DMSO[4] |
| Melting Point | 130°C (decomposes)[2][] | Not available |
| Storage Temperature | -20°C[5][7] | -20°C |
Signaling and Metabolic Pathways
Sialic Acid Biosynthesis Pathway
This compound is metabolized through the sialic acid biosynthesis pathway. The key steps are outlined below.
This pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the enzyme GNE (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase).[8][9][10] Exogenously supplied this compound enters this pathway and is phosphorylated by the kinase domain of GNE to form ManNAc-6-phosphate.[8] This is followed by a series of enzymatic reactions catalyzed by N-acetylneuraminic acid-9-phosphate synthase (NANS) and N-acetylneuraminic acid-9-phosphate phosphatase (NANP) to produce Neu5Ac.[10] Subsequently, CMP-sialic acid synthetase (CMAS) activates Neu5Ac to CMP-Neu5Ac, the donor substrate for sialyltransferases, which then transfer the sialic acid onto glycoproteins and glycolipids.[9][10]
Experimental Protocols
Metabolic Labeling of Cellular Glycoproteins
This protocol describes the metabolic incorporation of this compound into cellular glycoproteins for subsequent analysis by mass spectrometry. The principle is analogous to metabolic labeling with azido sugars.[11][12][13]
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HEK293, CHO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Bradford assay reagent
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (e.g., with trypsin)
-
LC-MS grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to approximately 70-80% confluency.
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Supplement the cell culture medium with this compound to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Separation:
-
Determine the protein concentration of the lysate using a Bradford assay.
-
Separate the proteins by SDS-PAGE. Load an equal amount of protein for each sample.
-
-
In-Gel Digestion:
-
Excise the protein bands of interest or the entire lane from the gel.
-
Perform in-gel digestion with trypsin according to the manufacturer's protocol to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a suitable C18 column for peptide separation with a gradient of acetonitrile in 0.1% formic acid.
-
Set the mass spectrometer to acquire data in a data-dependent mode, selecting precursor ions for fragmentation.
-
Analyze the data to identify peptides and determine the incorporation of the 13C label, which will result in a mass shift in the corresponding glycopeptides.
-
Analysis of this compound Incorporation by NMR Spectroscopy
This protocol outlines the general steps for preparing a cell extract for NMR analysis to detect the incorporation of the 13C label into metabolites.
Materials:
-
Labeled cell pellet from the metabolic labeling experiment
-
Methanol, Chloroform, Water (for extraction)
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
Procedure:
-
Metabolite Extraction:
-
Harvest the labeled cells and wash with PBS.
-
Perform a metabolite extraction, for example, using a methanol-chloroform-water extraction method to separate polar metabolites.
-
Lyophilize the polar extract.
-
-
Sample Preparation for NMR:
-
Reconstitute the lyophilized extract in a known volume of deuterated solvent (e.g., 500 µL of D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
For more detailed analysis, acquire 2D correlation spectra such as ¹H-¹³C HSQC to resolve overlapping signals and confirm the position of the ¹³C label.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify the signals corresponding to N-Acetyl-D-mannosamine and its downstream metabolites.
-
The presence of the ¹³C label at the C-1 position will result in characteristic splitting patterns and chemical shifts in the ¹³C and coupled ¹H spectra, allowing for quantification of incorporation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a metabolic labeling experiment using a labeled sugar analog, followed by click chemistry for detection and analysis. While this example uses an azido-sugar for click chemistry, the initial metabolic incorporation and subsequent analysis steps are analogous to experiments with this compound, where the detection is by mass spectrometry or NMR.
This workflow starts with incubating cells with a labeled precursor, which is metabolically incorporated into cellular components.[14] For azido-sugars, this is followed by a click chemistry reaction to attach a reporter molecule for detection.[15][16] The cells are then lysed, and the labeled molecules can be enriched and analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[17] For this compound, the click chemistry and enrichment steps are replaced by direct detection of the 13C-labeled molecules in the cell lysate or purified fractions by mass spectrometry or NMR.
References
- 1. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-D-mannosamine | 7772-94-3 [chemicalbook.com]
- 4. N-Acetyl-D-mannosamine-13C - Immunomart [immunomart.org]
- 5. N-Acetyl-D-mannosamine ≥98 (TLC) N-acetylmannosamine [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. goldbio.com [goldbio.com]
- 8. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialic Acid [sigmaaldrich.com]
- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. LC-MS and High-Throughput Data Processing Solutions for Lipid Metabolic Tracing Using Bioorthogonal Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl-D-mannosamine-13C-1: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc), a naturally occurring acetylated amino sugar, is a critical precursor in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing a pivotal role in numerous biological processes, including cell-cell recognition, signaling, and immune responses. The isotopically labeled form, N-Acetyl-D-mannosamine-13C-1, in which the anomeric carbon (C1) is replaced with a ¹³C isotope, serves as an invaluable tool for researchers. This stable isotope label allows for the precise tracing of ManNAc through metabolic pathways, elucidation of enzyme mechanisms, and quantitative analysis in complex biological samples using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound, along with relevant experimental protocols and pathway diagrams.
Chemical Properties and Structure
This compound shares nearly identical chemical properties with its unlabeled counterpart, with the key difference being the increased mass due to the ¹³C isotope. This subtle change is readily detectable by mass spectrometry, making it an excellent tracer.
| Property | Value | Reference |
| Chemical Formula | C₇¹³CH₁₅NO₆ | N/A |
| Molecular Weight | 222.20 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Melting Point | 118-121 °C (for unlabeled ManNAc) | [2] |
| Solubility | Soluble in water | N/A |
| Storage | Store at -20°C | N/A |
The structure of N-Acetyl-D-mannosamine consists of a mannose sugar backbone with an acetylamino group at the C2 position. In solution, it exists as a mixture of α and β anomers in pyranose and furanose ring forms, with the pyranose form being predominant. The ¹³C label at the C1 position provides a specific probe for structural and metabolic studies.
Experimental Protocols
Synthesis of N-Acetyl-D-mannosamine
Protocol: Base-Catalyzed Epimerization of N-Acetyl-D-glucosamine
-
Dissolution: Dissolve N-Acetyl-D-glucosamine in water to create a concentrated solution.
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or triethylamine, to the solution. The pH should be maintained in the alkaline range (typically pH > 9).
-
Heating: Heat the reaction mixture to a temperature between 60-80°C.
-
Monitoring: Monitor the progress of the epimerization reaction over several hours using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction will reach an equilibrium mixture of GlcNAc and ManNAc.
-
Neutralization: Once equilibrium is reached, cool the reaction mixture and neutralize it with an acid, such as acetic acid.
-
Purification: The resulting mixture of N-Acetyl-D-glucosamine and N-Acetyl-D-mannosamine can be separated and purified using chromatographic techniques.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a robust method for isolating and purifying N-Acetyl-D-mannosamine from reaction mixtures or biological extracts.
Protocol: Preparative HPLC Purification
-
Column: A reversed-phase C18 column is commonly used for the separation of polar compounds like ManNAc.
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is typically employed. The addition of a small amount of a volatile buffer, like ammonium formate, can improve peak shape.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase and filter it to remove any particulate matter.
-
Injection and Elution: Inject the prepared sample onto the column and elute using the established gradient.
-
Fraction Collection: Collect fractions corresponding to the N-Acetyl-D-mannosamine peak, as determined by a detector (e.g., refractive index or UV detector if the compound has a chromophore).
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of this compound. The ¹³C label at the C1 position will give a distinct and enhanced signal in the ¹³C NMR spectrum.
¹³C NMR Spectral Data for Unlabeled N-Acetyl-D-mannosamine (in D₂O): [3]
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 95.825 |
| C2 | 56.782 |
| C3 | 74.753 |
| C4 | 69.462 |
| C5 | 79.04 |
| C6 | 63.076 |
| C=O | 178.428 |
| CH₃ | 24.747 |
Note: The chemical shift of the ¹³C-labeled C1 in this compound will be the most prominent signal in the spectrum and may show coupling to adjacent protons.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent, such as deuterium oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure and assess purity.
Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its isotopic enrichment and structural integrity. The presence of the ¹³C isotope results in a mass shift of +1 Da compared to the unlabeled compound.[1]
Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like ManNAc.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass of the molecular ion.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and analyze the resulting fragment ions to confirm the structure.
Biological Significance and Signaling Pathway
N-Acetyl-D-mannosamine is the committed precursor in the sialic acid biosynthesis pathway.[2] This pathway is crucial for the generation of sialylated glycoconjugates, which are involved in a wide array of biological functions. The use of this compound allows for the detailed investigation of this pathway's kinetics and regulation.
The biosynthesis of sialic acid begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a rate-limiting step catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). ManNAc is then phosphorylated to ManNAc-6-phosphate by the kinase domain of GNE. Subsequently, ManNAc-6-phosphate is condensed with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P), which is then dephosphorylated to yield N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.
Caption: Sialic Acid Biosynthesis Pathway.
Experimental Workflow for Metabolic Labeling
This compound is an excellent tool for metabolic labeling studies to track the incorporation of ManNAc into sialylated glycoconjugates.
Caption: Experimental Workflow for Metabolic Labeling.
Conclusion
This compound is a powerful and indispensable tool for researchers in glycobiology, drug development, and related fields. Its ability to act as a metabolic tracer provides unparalleled insights into the dynamics of sialic acid biosynthesis and the function of sialylated molecules. The detailed chemical properties, structural information, and experimental protocols provided in this guide serve as a valuable resource for scientists seeking to utilize this isotopically labeled compound in their research endeavors. The continued application of such tools will undoubtedly lead to a deeper understanding of the vital roles of sialic acids in health and disease.
References
An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-D-mannosamine-13C-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and scalable method for the synthesis and purification of N-Acetyl-D-mannosamine-13C-1. This isotopically labeled sugar is a valuable tool for various research applications, including metabolic flux analysis, as a tracer in drug development, and in structural biology studies. The synthetic strategy is a two-step process commencing with the N-acetylation of the commercially available D-glucosamine-1-13C, followed by a base-catalyzed epimerization to yield the desired this compound. The purification is achieved through a selective crystallization process.
Synthesis of this compound
The overall synthetic pathway involves two key transformations: the N-acetylation of D-glucosamine-1-13C and the subsequent epimerization at the C-2 position to yield this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-acetylation of D-glucosamine-1-13C
This protocol is adapted from established methods for the N-acetylation of glucosamine.
-
Materials:
-
D-glucosamine-1-13C hydrochloride
-
Methanol
-
Sodium methoxide
-
Acetic anhydride
-
Diethyl ether
-
-
Procedure:
-
Suspend D-glucosamine-1-13C hydrochloride in methanol.
-
Add a stoichiometric equivalent of sodium methoxide in methanol to neutralize the hydrochloride salt, precipitating sodium chloride.
-
Filter the mixture to remove the sodium chloride, yielding a methanolic solution of D-glucosamine-1-13C.
-
To the filtrate, add 1.5 to 2.0 equivalents of acetic anhydride dropwise while maintaining the temperature at or below room temperature.
-
Stir the reaction mixture for 1-2 hours. The product, N-Acetyl-D-glucosamine-1-13C, will begin to crystallize.
-
Complete the crystallization by cooling the mixture in an ice bath or refrigerating overnight.
-
Collect the crystalline product by filtration, wash with cold methanol and then diethyl ether.
-
Dry the product under vacuum. The crude N-Acetyl-D-glucosamine-1-13C is typically of sufficient purity for the subsequent epimerization step.
-
Experimental Protocol: Base-Catalyzed Epimerization
This protocol is based on the method described in U.S. Patent US20090131654A1 for the synthesis of the unlabeled compound.[1]
-
Materials:
-
N-Acetyl-D-glucosamine-1-13C
-
Deionized water
-
Triethylamine
-
Acetic acid
-
-
Procedure:
-
In a suitable reactor, suspend N-Acetyl-D-glucosamine-1-13C in deionized water (approximately 1.6 volumes relative to the sugar).
-
Add a catalytic amount of triethylamine (e.g., 2.3 mol% relative to the starting material).[1]
-
Heat the reaction mixture to 60 ± 2°C and maintain this temperature for approximately two hours.[1] The progress of the epimerization can be monitored by HPLC until an equilibrium mixture of N-Acetyl-D-glucosamine-1-13C and N-Acetyl-D-mannosamine-1-13C is achieved (typically around an 80:20 to 75:25 ratio).
-
After the desired equilibrium is reached, cool the reaction mixture and neutralize the triethylamine by adding a stoichiometric amount of acetic acid.[1]
-
Purification of this compound
The purification strategy relies on the differential solubility of N-Acetyl-D-glucosamine and N-Acetyl-D-mannosamine to selectively crystallize each component from the reaction mixture.
Caption: Purification workflow for this compound.
Experimental Protocol: Selective Crystallization
This protocol is also adapted from U.S. Patent US20090131654A1.[1]
-
Step 1: Crystallization of Unreacted N-Acetyl-D-glucosamine-1-13C
-
Take the neutralized reaction mixture from the epimerization step and concentrate it under vacuum at a temperature below 60°C.
-
Slowly cool the concentrated mixture to 20 ± 2°C.
-
A thick precipitate of unreacted N-Acetyl-D-glucosamine-1-13C will form.
-
Recover the solid by filtration. This recovered starting material can be recycled in subsequent batches.
-
-
Step 2: Crystallization of N-Acetyl-D-mannosamine-1-13C
-
The filtrate, which is now enriched with N-Acetyl-D-mannosamine-1-13C, is suspended in a mixture of n-propanol and water (e.g., a volume ratio between 80:20 and 90:10).[1]
-
The mixture may be warmed to ensure dissolution and then filtered to remove any insoluble impurities.
-
Cool the solution to a temperature between 18 and 22°C.
-
Seed the solution with a small quantity (0.5% to 5% by weight) of crystalline N-Acetyl-D-mannosamine monohydrate.[1]
-
Allow the crystallization to proceed for 0.5 to 2 hours.
-
Collect the crystalline N-Acetyl-D-mannosamine-1-13C monohydrate by filtration.
-
Wash the crystals with a cold solvent such as n-propanol and dry under vacuum.
-
Quantitative Data
The following table summarizes representative quantitative data based on the synthesis of the unlabeled N-Acetyl-D-mannosamine as described in the reference literature. Similar yields and purity are expected for the synthesis of the 13C-labeled analogue.
| Parameter | Value | Reference |
| Starting Material | N-Acetyl-D-glucosamine | [1] |
| Epimerization Equilibrium (GlcNAc:ManNAc) | ~80:20 | [1] |
| Yield of Crystalline ManNAc Monohydrate | >70% (relative to ManNAc in the mixture) | [1] |
| Purity of Final Product | >98% | [1] |
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of anomers. The spectrum should be compared with that of an authentic unlabeled standard to confirm the overall structure.
-
¹³C NMR: The carbon NMR spectrum will provide definitive evidence of the successful synthesis. A significantly enhanced signal will be observed for the C-1 carbon due to the 13C enrichment. The chemical shift of the C-1 carbon in unlabeled N-Acetyl-D-mannosamine is reported to be approximately 93.47 ppm (in DMSO-d6) and 95.83 ppm (in D2O).[1] The presence of a strong signal in this region will confirm the position of the isotopic label.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and to quantify any residual N-Acetyl-D-glucosamine-1-13C.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the incorporation of the 13C isotope by showing the expected molecular ion peak corresponding to the mass of this compound.
-
Melting Point and Optical Rotation: These physical properties should be measured and compared to the values of the unlabeled compound to ensure the correct stereochemistry and crystalline form.
References
An In-depth Technical Guide to N-Acetyl-D-mannosamine-13C-1 as a Metabolic Tracer
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) as a metabolic tracer for studying the sialic acid biosynthesis pathway.
Introduction: The Role of Sialic Acid and Metabolic Tracing
Sialic acids are a family of nine-carbon backbone monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. The most common form in humans is N-acetylneuraminic acid (Neu5Ac). These terminal sugars play critical roles in a vast array of biological processes, including cell-cell communication, immune responses, and pathogen recognition.[1][2] Dysregulation of sialic acid biosynthesis is implicated in several diseases, such as congenital disorders of glycosylation (e.g., GNE myopathy) and various cancers, making the sialic acid pathway a key target for therapeutic intervention.[1][3][4]
Metabolic flux analysis using stable isotope tracers is a powerful technique for quantitatively assessing the activity of metabolic pathways in living systems.[5][6] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through a metabolic network. N-Acetyl-D-mannosamine (ManNAc) is the first committed precursor in the biosynthesis of sialic acids.[1][7] Therefore, introducing ¹³C-labeled ManNAc, specifically this compound, allows for the precise tracking and quantification of the flux through the sialic acid biosynthesis pathway. This technique provides invaluable insights into the dynamics of sialylation in both healthy and diseased states.[8][9]
The Sialic Acid Biosynthesis Pathway
The biosynthesis of Neu5Ac is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus of the cell.[7][10]
-
Initiation: The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). This epimerase activity is the rate-limiting step in the pathway.[7]
-
Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc to form ManNAc-6-phosphate.[1][10]
-
Condensation: N-acetylneuraminate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to produce N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P).[10]
-
Dephosphorylation: A phosphatase (NANP) removes the phosphate group from Neu5Ac-9-P to yield Neu5Ac.[10]
-
Activation: In the nucleus, Neu5Ac is activated by CMP-sialic acid synthetase (CMAS) to form CMP-Neu5Ac, the high-energy donor substrate for sialyltransferases.[4][7]
-
Sialylation: Finally, in the Golgi apparatus, sialyltransferases transfer the activated sialic acid (Neu5Ac) from CMP-Neu5Ac to the terminal positions of glycan chains on nascent glycoproteins and glycolipids.[7]
When exogenous ¹³C-ManNAc is supplied to cells, it is readily taken up and enters the pathway at the phosphorylation step, bypassing the initial rate-limiting epimerization.[11] The ¹³C label is thus incorporated into the resulting Neu5Ac and all subsequent sialoglycans.
Experimental Protocols and Methodologies
A typical metabolic labeling experiment involves cell culture, tracer administration, isolation of glycans, and analysis by mass spectrometry or NMR.
General Experimental Workflow
The following diagram outlines the key steps in a ¹³C-ManNAc metabolic tracing experiment.
Detailed Methodologies
A. Cell Culture and Metabolic Labeling:
-
Cell Seeding: Plate cells (e.g., Jurkat, LNCaP, HEK293) at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.[12][13]
-
Tracer Preparation: Prepare a sterile stock solution of this compound in culture medium or a suitable solvent like DMSO.
-
Incubation: Replace the standard culture medium with medium supplemented with ¹³C-ManNAc. The optimal concentration can vary between cell lines but typically ranges from 20 µM to 1 mM.[13][14] Incubation times can range from 24 to 72 hours, depending on the cell doubling time and the desired level of incorporation.[12]
B. Isolation and Release of Sialic Acids:
-
Harvesting: After incubation, harvest the cells, wash with PBS to remove residual tracer, and lyse them.
-
Glycoprotein Isolation: Isolate total glycoproteins from the cell lysate using methods such as affinity chromatography or protein precipitation.
-
Hydrolysis: Release sialic acids from the glycoconjugates by treating the sample with mild acid (e.g., 2 M acetic acid at 80°C for 2 hours).[15] This step must be carefully controlled to avoid degradation of the released sialic acids.
C. Sample Preparation and Analysis:
-
For Mass Spectrometry (MS):
-
Derivatization (Optional but Recommended): To stabilize the labile sialic acid and improve ionization efficiency for MS analysis, derivatization is often performed. A common method is amidation with p-toluidine in the presence of EDC.[16][17] This stabilizes the carboxyl group.
-
Analysis: Analyze the derivatized sialic acids using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS.[16] The incorporation of ¹³C-1 will result in a mass shift of +1 Da compared to the unlabeled (¹²C) sialic acid.
-
-
For Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purification: The released sialic acids must be highly purified.
-
Analysis: Use ¹³C-NMR or 2D heteronuclear experiments (e.g., HSQC) to detect the ¹³C signal.[18][19][20] NMR provides the unique advantage of confirming the specific position of the ¹³C label within the molecule, but it is less sensitive than MS.[20]
-
Data Presentation and Interpretation
Calculation of Labeling Efficiency
The percentage of ¹³C-labeled sialic acid can be calculated from the MS data by comparing the peak areas of the labeled (M+1) and unlabeled (M) species:
-
% Labeled Neu5Ac = [Area(M+1) / (Area(M) + Area(M+1))] x 100
This value represents the proportion of the sialic acid pool that has been newly synthesized from the exogenous ¹³C-ManNAc tracer during the experimental period, providing a direct measure of pathway flux.
Example Quantitative Data
The following table summarizes hypothetical data from a study comparing sialic acid flux in different cell lines under various conditions.
| Cell Line | Condition | ¹³C-ManNAc Conc. (µM) | Incubation Time (h) | % ¹³C-Neu5Ac Incorporation (Mean ± SD) |
| Jurkat | Control | 50 | 72 | 65.4 ± 4.2 |
| Jurkat | Drug X Treated | 50 | 72 | 32.1 ± 3.5 |
| LNCaP | Control | 50 | 72 | 78.2 ± 5.1 |
| LNCaP | GNE Knockdown | 50 | 72 | 85.9 ± 4.8 |
| HEK293-WT | Control | 1000 (1 mM) | 48 | 61.0 ± 6.3 |
| HEK293-GNE-deficient | Control | 1000 (1 mM) | 48 | 90.2 ± 7.1 |
Data are hypothetical, compiled for illustrative purposes based on trends observed in the literature.[12][13]
Interpretation of Data:
-
Drug Efficacy: The decrease in ¹³C incorporation in Jurkat cells treated with "Drug X" suggests that the drug inhibits the sialic acid biosynthesis pathway downstream of ManNAc phosphorylation.
-
Genetic Perturbation: The higher incorporation in GNE knockdown/deficient cells demonstrates the effective bypass of the compromised endogenous ManNAc production by the exogenous tracer. This is a key principle in evaluating therapies for GNE myopathy.[13]
-
Cell-Type Differences: The variation in incorporation between Jurkat and LNCaP cells under control conditions indicates differences in their basal metabolic flux through the sialic acid pathway.[12]
Applications in Research and Drug Development
The use of ¹³C-ManNAc as a metabolic tracer has significant applications:
-
Disease Pathophysiology: It allows for the quantification of altered sialic acid metabolism in cancer cells, which often exhibit hypersialylation, and in genetic disorders like GNE myopathy, which is characterized by hyposialylation.[3][21]
-
Therapeutic Development: This technique is invaluable for assessing the efficacy of drugs designed to modulate the sialic acid pathway. For instance, it can confirm that ManNAc-based therapies for GNE myopathy successfully restore sialic acid production.[3][13]
-
Biomarker Discovery: By identifying glycoproteins with altered sialylation rates, this method can aid in the discovery of novel disease biomarkers.[12]
-
Fundamental Biology: It provides a robust tool to study the regulation and dynamics of glycosylation in response to various cellular stimuli.
Conclusion
This compound is a powerful and precise metabolic tracer for investigating the sialic acid biosynthesis pathway. By enabling the direct measurement of metabolic flux, it provides critical quantitative data for understanding the role of sialylation in health and disease. The methodologies outlined in this guide, from experimental design to data analysis, offer a framework for researchers and drug developers to effectively utilize this tool to advance our knowledge of glycobiology and develop novel therapeutic strategies.
References
- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 12. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. article.imrpress.com [article.imrpress.com]
- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 18. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.stanford.edu [web.stanford.edu]
The Metabolic Journey of N-Acetyl-D-mannosamine-13C-1: A Technical Guide to its Mechanism of Action in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc) is a critical monosaccharide that serves as a committed precursor in the biosynthesis of sialic acids, terminal monosaccharides on glycoproteins and glycolipids that play pivotal roles in numerous biological processes. The stable isotope-labeled analogue, N-Acetyl-D-mannosamine-13C-1 (¹³C₁-ManNAc), has emerged as an invaluable tool for elucidating the metabolic flux and kinetics of the sialic acid biosynthetic pathway. This technical guide provides an in-depth exploration of the mechanism of action of ¹³C₁-ManNAc, detailing its journey through key metabolic pathways, presenting quantitative data from tracer studies, and outlining the experimental protocols necessary to conduct such investigations.
The Sialic Acid Biosynthetic Pathway: The Core Mechanism
The primary mechanism of action of N-Acetyl-D-mannosamine is its direct participation in the sialic acid biosynthetic pathway. Sialic acids, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans, are crucial for a wide range of cellular functions, including cell-cell recognition, immune responses, and signaling.[1][2] The biosynthesis of sialic acid is a multi-step enzymatic process primarily occurring in the cytoplasm and nucleus.
The journey of ManNAc begins with its phosphorylation by the enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), a bifunctional enzyme that also catalyzes the preceding step in the de novo pathway.[3][4] This phosphorylation results in the formation of N-acetylmannosamine-6-phosphate (ManNAc-6-P). Subsequently, ManNAc-6-P is condensed with phosphoenolpyruvate (PEP) by N-acetylneuraminic acid phosphate synthase (NANS) to yield N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). This is then dephosphorylated by N-acetylneuraminic acid phosphatase (NANP) to form free Neu5Ac in the cytoplasm.
For its incorporation into glycoconjugates, Neu5Ac is transported into the nucleus and activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) by CMP-sialic acid synthetase (CMAS).[3] CMP-Neu5Ac is then transported back to the Golgi apparatus, where it serves as the donor substrate for sialyltransferases, enzymes that attach sialic acid residues to the terminal positions of glycan chains on proteins and lipids.
The administration of exogenous ¹³C₁-ManNAc allows for the tracing of this pathway. The ¹³C label at the C1 position of the mannosamine backbone is retained throughout these enzymatic conversions, enabling its detection in downstream metabolites and sialylated glycoconjugates. This provides a powerful method to quantify the rate of sialic acid biosynthesis and incorporation.
Visualizing the Metabolic Pathway
The following diagram illustrates the central role of N-Acetyl-D-mannosamine in the sialic acid biosynthetic pathway.
References
Methodological & Application
Application Notes and Protocols: N-Acetyl-D-mannosamine-13C-1 Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sialylation, the process of adding sialic acids to glycoproteins and glycolipids, is a critical post-translational modification that influences a vast range of biological processes, including cell-cell recognition, immune responses, and disease progression. Dysregulation in sialic acid biosynthesis is a hallmark of various pathologies, notably cancer.[1] Metabolic Flux Analysis (MFA) using stable isotopes provides a powerful quantitative framework to investigate the dynamics of these pathways.[2] This document provides a detailed protocol for conducting 13C Metabolic Flux Analysis (¹³C-MFA) using N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) as a metabolic tracer to probe the sialic acid biosynthesis pathway. ManNAc is a key precursor in this pathway, and by tracing the incorporation of the ¹³C label, researchers can accurately quantify the flux and gain insights into cellular metabolic reprogramming.[3][4]
Principle of the Method
The core of this method involves introducing a stable isotope-labeled precursor, ¹³C-ManNAc, into a biological system (e.g., cell culture).[5] Cellular enzymes process the labeled ManNAc through the sialic acid biosynthesis pathway, incorporating the ¹³C atom into N-acetylneuraminic acid (Neu5Ac) and subsequently into complex sialoglycoconjugates.[3] By harvesting metabolites at specific time points and analyzing the isotopic enrichment using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, one can determine the rate of synthesis and turnover of sialic acids.[6][7] This quantitative data allows for the calculation of metabolic flux, providing a dynamic view of pathway activity under various experimental conditions.[2]
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the mammalian sialic acid biosynthesis pathway, starting from the entry point of N-Acetyl-D-mannosamine (ManNAc). The ¹³C label from ¹³C-ManNAc is traced through its conversion to the final activated sugar nucleotide, CMP-Neu5Ac, which serves as the donor for sialyltransferases.
Caption: Sialic acid biosynthesis pathway highlighting the incorporation of ¹³C-ManNAc.
Experimental Workflow
The overall workflow for a ¹³C-ManNAc metabolic flux experiment is outlined below. It encompasses cell culture, stable isotope labeling, sample processing, analytical measurement, and computational data analysis.
Caption: General experimental workflow for ¹³C-ManNAc metabolic flux analysis.
Experimental Protocols
-
Cell Seeding: Plate cells of interest (e.g., HEK293, LNCaP, or other cancer cell lines) at a density that allows them to reach 70-80% confluency and be in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a known concentration of this compound. A typical starting concentration is 50 µM, but this may need optimization depending on the cell line.[8]
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed, serum-free medium or PBS.
-
Add the prepared ¹³C-ManNAc labeling medium to the cells.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).[8] A time-course experiment is recommended to determine the kinetics of label incorporation.
-
-
Cell Harvesting:
-
Place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate.
-
-
Protein Precipitation (for Glycoproteins):
-
Add four volumes of ice-cold acetone to the cell lysate.
-
Incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Wash the protein pellet with 90% cold acetone and air dry.
-
-
Sialic Acid Release:
-
Acid Hydrolysis: Resuspend the protein pellet in 2 M acetic acid. Incubate at 80°C for 3 hours to release sialic acids.
-
Enzymatic Hydrolysis (Alternative): For a gentler release, use a neuraminidase enzyme capable of cleaving α-2,3, α-2,6, and α-2,8 linked sialic acids. Follow the manufacturer's protocol.[9] A typical reaction involves incubating 30-40 µg of glycoprotein with 50 units of neuraminidase for 24 hours at 37°C.[9]
-
-
Purification:
-
Centrifuge the hydrolyzed sample to pellet debris.
-
Collect the supernatant containing the released sialic acids.
-
Purify the sialic acids using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
-
Sample Preparation: The purified sialic acid fraction is dried under vacuum. For improved detection and to prevent loss during analysis, derivatization is often recommended.[10]
-
Instrumentation: Analysis is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution instruments like Orbitrap or TOF analyzers are preferred for accurate mass measurements.
-
LC-MS Method:
-
Column: A porous graphitic carbon (PGC) column is often used for excellent separation of monosaccharides.
-
Mobile Phase: A gradient of acetonitrile in water with a modifier like ammonium formate.
-
MS Detection: Operate the mass spectrometer in negative ion mode. Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to monitor the mass transitions for unlabeled (M+0) and labeled (M+1) Neu5Ac.
-
-
Data Acquisition: Collect data across the entire chromatographic peak for both labeled and unlabeled sialic acid.
-
Isotopic Enrichment Calculation: Integrate the peak areas for the M+0 and M+1 isotopologues of Neu5Ac. The fractional enrichment (FE) is calculated as:
-
FE = [Area(M+1)] / ([Area(M+0)] + [Area(M+1)])
-
-
Correction for Natural Abundance: Correct the measured enrichment for the natural abundance of ¹³C in the molecule.
-
Flux Calculation: The rate of sialic acid synthesis (flux) can be determined by modeling the incorporation of the ¹³C label over time. This can range from simple linear regression of initial incorporation rates to more complex computational models using software packages designed for ¹³C-MFA.[2][11] The flux (V) can be estimated from the rate of change of fractional enrichment (dFE/dt) and the total pool size of sialic acid ([SA]):
-
V ≈ (dFE/dt) * [SA] at early time points.
-
Data Presentation: Quantifying Metabolic Labeling
The efficiency of metabolic labeling can vary significantly between different cell types. The following table, adapted from studies on metabolic labeling, illustrates how quantitative data on labeling efficiency can be presented.[8] It shows the percentage of total cellular sialic acid that has been replaced by the labeled analogue after a 72-hour incubation period.
| Cell Line | Cancer Type | Labeled Sialic Acid Incorporation (%) |
| LNCaP | Prostate Cancer | 78% |
| PC-3 | Prostate Cancer | 65% |
| Jurkat | T-cell Leukemia | 71% |
| Ramos | B-cell Lymphoma | 58% |
| HeLa | Cervical Cancer | 62% |
| HEK293 | Human Embryonic Kidney | 75% |
| Note: Data is representative and adapted from established metabolic labeling efficiency studies to illustrate data presentation format. Actual incorporation rates will vary based on experimental conditions and the specific labeled compound used.[8] |
Troubleshooting
-
Low Label Incorporation:
-
Cause: Insufficient incubation time, low concentration of ¹³C-ManNAc, or slow metabolic activity in the chosen cell line.
-
Solution: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 10 µM, 50 µM, 100 µM) experiment to optimize labeling conditions. Ensure cells are healthy and in the exponential growth phase.
-
-
High Background Signal in MS:
-
Cause: Incomplete purification of sialic acids; contamination from salts or lysis buffer components.
-
Solution: Optimize the SPE cleanup step. Ensure high-purity solvents are used for LC-MS.
-
-
Loss of Sialic Acid during Sample Prep:
-
Cause: Sialic acids are labile and can be lost during harsh hydrolysis or ionization in the mass spectrometer.[12][13]
-
Solution: Use milder hydrolysis conditions (e.g., enzymatic release or 2M acetic acid instead of stronger acids). Consider chemical derivatization to stabilize the carboxyl group before MS analysis.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry of Glycans [sigmaaldrich.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Glycoproteins Labeled with N-Acetyl-D-mannosamine-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for the quantitative analysis of biomolecules by mass spectrometry. N-Acetyl-D-mannosamine (ManNAc) is a key precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many glycoproteins and glycolipids. Metabolic labeling of cells with N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) allows for the incorporation of a stable isotope into the sialic acid biosynthetic pathway. This enables the differentiation and relative quantification of sialylated glycans in various biological samples, providing valuable insights into glycosylation dynamics in health and disease. These insights are critical in drug development, biomarker discovery, and the fundamental understanding of cellular processes.
This document provides detailed application notes and protocols for the sample preparation and mass spectrometric analysis of glycoproteins and glycans from cells metabolically labeled with ¹³C-ManNAc.
Signaling Pathway: Sialic Acid Biosynthesis
The diagram below illustrates the metabolic pathway where N-Acetyl-D-mannosamine is converted to sialic acid and incorporated into glycoproteins.
Caption: Metabolic pathway of this compound incorporation into glycoproteins.
Experimental Workflow for Sample Preparation and Analysis
The following diagram outlines the major steps from cell culture to mass spectrometry analysis.
Protocol for the 13C Labeling of Glycoproteins with N-Acetyl-D-mannosamine (ManNAc-¹³C-1)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for the quantitative analysis of glycoproteins, enabling researchers to trace the metabolic fate of precursors into final glycoprotein structures. This document provides a detailed protocol for the metabolic labeling of sialoglycoproteins using N-acetyl-D-mannosamine with a carbon-13 isotope at the first position (ManNAc-¹³C-1). ManNAc is a natural precursor in the sialic acid biosynthetic pathway.[1] By providing cells with ¹³C-labeled ManNAc, glycoproteins become selectively labeled at their terminal sialic acid residues, facilitating their detection and quantification by mass spectrometry. This method is particularly valuable in drug development for understanding the biosynthesis of therapeutic glycoproteins and for biomarker discovery.[2]
Metabolic Pathway of ManNAc Incorporation
N-acetylmannosamine (ManNAc) is a key intermediate in the biosynthesis of sialic acids. The exogenous ManNAc-¹³C-1 is transported into the cell and enters the sialic acid biosynthetic pathway. It is first phosphorylated to ManNAc-6-phosphate, which is then condensed with phosphoenolpyruvate to form sialic acid-9-phosphate. After dephosphorylation, the resulting ¹³C-labeled sialic acid is activated to CMP-sialic acid in the nucleus.[3] This activated sugar is then transferred to the terminal positions of glycan chains on glycoproteins in the Golgi apparatus by sialyltransferases.[4][5][6]
Caption: Metabolic pathway for the incorporation of ManNAc-¹³C-1 into sialoglycoproteins.
Experimental Protocol: Metabolic Labeling of Glycoproteins in Cell Culture
This protocol describes the metabolic labeling of glycoproteins in a mammalian cell line (e.g., HEK293, CHO) using ManNAc-¹³C-1.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
ManNAc-¹³C-1 (sterile solution or powder)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Microcentrifuge tubes
Procedure:
-
Cell Culture:
-
Culture the chosen mammalian cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Grow cells to approximately 70-80% confluency.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing the complete culture medium with ManNAc-¹³C-1. The final concentration of ManNAc-¹³C-1 can range from 20 µM to 100 µM, depending on the cell line and desired labeling efficiency. A titration experiment is recommended to determine the optimal concentration.
-
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 24 to 72 hours to allow for the metabolic incorporation of the labeled precursor. The incubation time can be optimized for the specific experimental goals.
-
-
Cell Harvesting and Lysis:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to the cells.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Downstream Analysis Workflow
Following the labeling and extraction of glycoproteins, a series of analytical steps are required to identify and quantify the ¹³C incorporation.
Caption: General workflow for the analysis of ¹³C-labeled glycoproteins.
Detailed Methodologies for Downstream Analysis:
-
Glycoprotein Enrichment (Optional but Recommended):
-
To increase the sensitivity of detection, it is often beneficial to enrich for glycoproteins from the total cell lysate. Lectin affinity chromatography is a common method for this purpose.
-
-
Proteolytic Digestion:
-
The protein extract is subjected to in-solution or in-gel digestion with a protease, typically trypsin, to generate peptides.
-
-
Glycan Release:
-
N-linked glycans can be released from the glycopeptides using enzymes such as PNGase F.
-
-
LC-MS/MS Analysis:
-
The resulting peptides and/or released glycans are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to detect the mass shift corresponding to the ¹³C incorporation.
-
-
Data Analysis:
-
The acquired mass spectrometry data is analyzed to identify the labeled glycoproteins and to quantify the extent of ¹³C incorporation. This is typically done by comparing the isotopic peak intensities of the labeled and unlabeled forms of the same glycan or glycopeptide.
-
Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Relative Quantification of ¹³C-Sialic Acid Incorporation in a Target Glycoprotein
| Sample Condition | Unlabeled Sialic Acid (Peak Area) | ¹³C-Labeled Sialic Acid (Peak Area) | % ¹³C Incorporation |
| Control (Unlabeled) | 1,250,000 | 0 | 0% |
| 24h Labeling | 630,000 | 620,000 | 49.6% |
| 48h Labeling | 310,000 | 940,000 | 75.2% |
| 72h Labeling | 150,000 | 1,100,000 | 88.0% |
Table 2: Identification of ¹³C-Labeled Sialoglycoproteins
| Protein ID | Gene Name | Peptide Sequence with Glycosylation Site | Mass Shift Observed (Da) |
| P01857 | IGKC | T(N)ISSEDESY... | +1.00335 |
| P02768 | ALB | LQE(N)VLT... | +1.00335 |
| Q9Y6R7 | CD59 | GGT(N)LTS... | +1.00335 |
Note: The mass shift of +1.00335 Da corresponds to the incorporation of one ¹³C atom.
Conclusion
The metabolic labeling of glycoproteins with ManNAc-¹³C-1 is a robust method for studying the dynamics of sialylation in a cellular context. The provided protocol and workflow offer a comprehensive guide for researchers to implement this technique in their studies. The ability to quantitatively track the incorporation of sialic acid precursors is invaluable for understanding glycoprotein function in health and disease, as well as for the development and quality control of therapeutic glycoproteins.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sialylation Pathway [horizondiscovery.com]
Application Notes and Protocols for Quantifying Sialylation Rates with N-Acetyl-D-mannosamine-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylation, the enzymatic addition of sialic acid to glycoproteins and glycolipids, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell-cell recognition, immune responses, and signaling events.[1] Aberrant sialylation is a hallmark of various diseases, including cancer and inflammatory disorders, making the quantification of sialylation rates a key area of research in disease diagnostics and therapeutic development.
Metabolic labeling with stable isotope-labeled precursors offers a powerful approach to dynamically trace and quantify the flux through specific metabolic pathways. N-Acetyl-D-mannosamine (ManNAc) is a key precursor in the biosynthesis of sialic acids. By introducing N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) to cells or organisms, the heavy isotope is incorporated into newly synthesized sialic acids, allowing for their differentiation from the pre-existing, unlabeled pool. Subsequent analysis by mass spectrometry enables the precise quantification of the rate of sialic acid incorporation, providing a direct measure of the sialylation rate.
These application notes provide detailed protocols for quantifying sialylation rates using ¹³C-ManNAc, from cell culture and metabolic labeling to sample preparation and mass spectrometry analysis.
Signaling Pathway: Sialic Acid Biosynthesis
The following diagram illustrates the metabolic pathway from the precursor N-Acetyl-D-mannosamine (ManNAc) to the activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), which is then transferred to glycoconjugates in the Golgi apparatus.
References
Application of N-Acetyl-D-mannosamine-¹³C-1 in GNE Myopathy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE myopathy, an autosomal recessive disorder, is characterized by progressive muscle weakness and atrophy.[1][2] The disease is caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), a key regulator in the biosynthesis of sialic acid (N-acetylneuraminic acid, Neu5Ac).[1][2] This enzymatic deficiency leads to reduced sialylation of glycoproteins in muscle tissue, which is believed to be a primary driver of the disease's pathophysiology.[1][2][3] N-acetyl-D-mannosamine (ManNAc) is a precursor in the sialic acid biosynthesis pathway and is under investigation as a therapeutic agent to bypass the defective GNE enzyme and restore sialic acid levels.[3][4] The use of isotopically labeled N-Acetyl-D-mannosamine-¹³C-1 (¹³C-ManNAc) offers a powerful tool for researchers to trace the metabolic fate of administered ManNAc, quantify the efficiency of its conversion to sialic acid, and assess the overall flux of the sialic acid biosynthesis pathway in the context of GNE myopathy.
Application Notes
The primary application of N-Acetyl-D-mannosamine-¹³C-1 in GNE myopathy research is as a stable isotope tracer in metabolic studies. By introducing a ¹³C label at the first carbon position, researchers can distinguish exogenously administered ManNAc and its downstream metabolites from the endogenous unlabeled pools. This allows for precise tracking and quantification of the metabolic pathway.
Key applications include:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: ¹³C-ManNAc can be used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of ManNAc. By measuring the levels of ¹³C-ManNAc and its labeled metabolite, ¹³C-Neu5Ac, in plasma, tissues, and urine over time, researchers can build robust PK/PD models.
-
Metabolic Flux Analysis: A key question in GNE myopathy is the extent to which supplemental ManNAc can restore sialic acid production. Tracer studies with ¹³C-ManNAc allow for the direct measurement of the rate of conversion of ManNAc to Neu5Ac, providing a quantitative measure of the metabolic flux through the salvage pathway. This is crucial for determining optimal dosing regimens for ManNAc therapy.
-
Target Engagement and Efficacy Biomarker: The incorporation of the ¹³C label into sialylated glycoproteins in muscle tissue can serve as a direct biomarker of target engagement and therapeutic efficacy. By quantifying the amount of ¹³C-sialic acid in muscle biopsies, researchers can confirm that the administered ManNAc is reaching the target tissue and being utilized for sialylation.
-
Investigating Disease Pathophysiology: ¹³C-ManNAc can be used in preclinical models of GNE myopathy (e.g., cell cultures or animal models) to investigate how different GNE mutations affect the kinetics of sialic acid biosynthesis. This can provide valuable insights into the genotype-phenotype correlations observed in patients.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on ManNAc and sialic acid levels in GNE myopathy. While these studies did not specifically use ¹³C-ManNAc, the data provides a crucial context for designing and interpreting tracer studies.
Table 1: Pharmacokinetic Parameters of Oral ManNAc in GNE Myopathy Patients
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) of ManNAc | 2 - 2.5 hours | [1] |
| Half-life (t1/2) of ManNAc | ~2.4 hours | [3] |
| Time to Maximum Concentration (Tmax) of Neu5Ac | 8 - 11 hours | [1][3] |
| Apparent Clearance (CL/F) of ManNAc | 631 L/h | [1] |
| Apparent Volume of Distribution (V/F) of ManNAc | 506 L | [1] |
Table 2: Sialic Acid Levels in GNE Myopathy Patients and Controls
| Analyte | GNE Myopathy Patients | Healthy Controls | Percent Difference | Reference |
| Mean Serum Free Sialic Acid (μg/mL) | 0.166 | 0.203 | -18% | [5][6] |
| Mean Muscle Free Sialic Acid (μg/μmol Creatinine) | 0.046 - 0.075 | Not specified | -72% to -85% | [5][6] |
Experimental Protocols
The following are detailed protocols for conducting a hypothetical tracer study using ¹³C-ManNAc in a GNE myopathy mouse model and for the subsequent analysis of labeled sialic acid.
Protocol 1: In Vivo ¹³C-ManNAc Tracer Study in a GNE Myopathy Mouse Model
Objective: To determine the in vivo conversion of ¹³C-ManNAc to ¹³C-Neu5Ac and its incorporation into muscle glycoproteins in a GNE myopathy mouse model.
Materials:
-
GNE myopathy mouse model (e.g., GneM712T/M712T) and wild-type control mice.
-
N-Acetyl-D-mannosamine-¹³C-1 (¹³C-ManNAc) solution (sterile, for oral gavage).
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
Tissue harvesting tools.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast mice overnight (approximately 12 hours) before the administration of ¹³C-ManNAc to ensure consistent absorption.
-
¹³C-ManNAc Administration: Administer a single oral gavage of ¹³C-ManNAc solution at a predetermined dose (e.g., 1 g/kg body weight).
-
Blood Sampling: Collect blood samples via the tail vein at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Tissue Harvest: At the final time point (e.g., 24 hours), euthanize the mice and harvest tissues of interest, particularly skeletal muscle (e.g., gastrocnemius, tibialis anterior) and liver.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Tissues: Flash-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Analysis: Analyze plasma and tissue homogenates for ¹³C-ManNAc and ¹³C-Neu5Ac concentrations using LC-MS/MS (see Protocol 2).
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Sialic Acid
Objective: To quantify the concentration of ¹³C-ManNAc and ¹³C-Neu5Ac in biological samples.
Materials:
-
Plasma and tissue homogenate samples from the in vivo study.
-
Internal standards (e.g., ¹³C₆-ManNAc, ¹³C₉-Neu5Ac).
-
Perchloric acid for protein precipitation.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
LC-MS/MS system with a suitable column (e.g., HILIC).
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
To 100 µL of plasma or tissue homogenate, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 200 µL of ice-cold perchloric acid.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Collect the supernatant.
-
-
Sample Cleanup (Optional but Recommended):
-
Pass the supernatant through an SPE cartridge to remove interfering substances.
-
Elute the analytes of interest.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a gradient elution program to separate ¹³C-ManNAc and ¹³C-Neu5Ac.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. The mass transitions will be specific for the ¹³C-labeled compounds.
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Calculate the concentrations of ¹³C-ManNAc and ¹³C-Neu5Ac in the samples based on the peak area ratios relative to the internal standards.
-
Visualizations
Signaling Pathway
Caption: Sialic acid biosynthesis pathway and the role of ¹³C-ManNAc.
Experimental Workflow
Caption: Workflow for a ¹³C-ManNAc tracer study in a mouse model.
Logical Relationship
Caption: Using ¹³C-ManNAc to evaluate ManNAc therapy for GNE myopathy.
References
- 1. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ManNAc for GNE Myopathy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Substantial deficiency of free sialic acid in muscles of patients with GNE myopathy and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substantial deficiency of free sialic acid in muscles of patients with GNE myopathy and in a mouse model | PLOS One [journals.plos.org]
Application Notes and Protocols: N-Acetyl-D-mannosamine-13C-1 in Glycobiology and Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc) is a pivotal precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many cell surface and secreted glycans. These sialic acids play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The isotopically labeled analogue, N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc), provides a powerful tool for researchers to trace the metabolic fate of ManNAc into sialic acid-containing glycoconjugates. This allows for detailed studies in glycobiology and the burgeoning field of glycoengineering, where the modification of cell surface glycans is harnessed for therapeutic and research purposes.
These application notes provide an overview of the use of ¹³C-ManNAc in metabolic labeling, quantitative analysis of sialylation, and as a tool to probe cellular signaling pathways. Detailed protocols for cell culture-based experiments and subsequent analysis are also provided.
Principle of Application
When cells are cultured in the presence of ¹³C-ManNAc, it is taken up and enters the sialic acid biosynthetic pathway. The ¹³C label is incorporated into the resulting sialic acid residues, which are then transferred to glycoproteins and glycolipids. The presence of the stable isotope allows for the differentiation and quantification of newly synthesized sialoglycans from the pre-existing, unlabeled population. This enables precise measurement of metabolic flux and the impact of various stimuli on sialylation.
Key Applications
-
Metabolic Labeling and Flux Analysis: Tracing the incorporation of ¹³C into sialic acids to quantify the rate of sialic acid biosynthesis and turnover.
-
Glycoengineering: Introducing a stable isotope label into cell surface glycans to study their dynamics and interactions.
-
Drug Development: Assessing the impact of therapeutic agents on sialylation pathways in various disease models.
-
Cell Signaling Studies: Investigating the role of sialylation in modulating cell signaling pathways, such as those involving receptor tyrosine kinases and integrins.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing ManNAc and its analogs to modulate and quantify cellular sialylation. While specific data for the ¹³C-1 isotope is limited in the public domain, these tables provide expected ranges and outcomes based on studies with closely related compounds.
Table 1: Dose-Dependent Effects of ManNAc Analogs on Cell Surface Sialylation
| Cell Line | ManNAc Analog | Concentration (µM) | Incubation Time (hours) | Change in Sialylation | Analytical Method |
| Jurkat | Peracetylated 2-acetylamino-2-deoxy-3-O-methyl-d-mannose | 0 - 500 | 72 | Dose-dependent decrease up to 80% | Flow Cytometry, Enzyme-linked lectin assay |
| HEK-293 (GNE-knockout) | ManNAc | 100 - 2000 | Not specified | Dose-dependent restoration of sialylation | Immunoblot, HPLC |
Table 2: Quantification of Sialic Acid Restoration in GNE-Deficient HEK-293 Cells with ManNAc Supplementation [1]
| ManNAc Concentration (mM) | Relative Polysialylation Signal (normalized to WT) | Free Cellular Neu5Ac (normalized to WT) | Membrane-Bound Neu5Ac (normalized to WT) |
| 0 | ~0.1 | ~0.3 | ~0.3 |
| 0.1 | ~0.1 | ~0.3 | ~0.5 |
| 0.3 | ~0.2 | ~0.4 | ~0.3 |
| 0.6 | ~0.3 | ~0.5 | ~0.5 |
| 1.0 | ~0.5 | ~0.5 | ~1.0 |
| 2.0 | ~0.9 | ~0.7 | ~1.9 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with N-Acetyl-D-mannosamine-¹³C-1
This protocol outlines the general procedure for labeling cell surface sialoglycans in cultured mammalian cells using ¹³C-ManNAc.
Materials:
-
N-Acetyl-D-mannosamine-¹³C-1 (¹³C-ManNAc)
-
Mammalian cell line of interest (e.g., HEK293, Jurkat, CHO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the labeling period.
-
Preparation of Labeling Medium: Prepare a stock solution of ¹³C-ManNAc in sterile PBS or culture medium. The final concentration for labeling will need to be optimized for each cell line and experimental goal, but a starting range of 20-100 µM is recommended. Add the appropriate volume of the ¹³C-ManNAc stock solution to the complete culture medium.
-
Metabolic Labeling:
-
For adherent cells, remove the existing culture medium and wash the cells once with sterile PBS. Add the prepared labeling medium to the cells.
-
For suspension cells, centrifuge the cells to pellet, remove the supernatant, and resuspend the cells in the prepared labeling medium.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a period of 24 to 72 hours. The optimal incubation time should be determined empirically and will depend on the cell type and the turnover rate of the sialoglycans of interest.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with an appropriate lysis buffer for downstream analysis (e.g., RIPA buffer for western blotting, or a specific lysis buffer for mass spectrometry). Alternatively, detach the cells using a cell scraper in ice-cold PBS, pellet by centrifugation, and then lyse.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Lyse the cell pellet with an appropriate lysis buffer.
-
-
Sample Storage: Store the cell lysates at -80°C until further analysis.
Protocol 2: Analysis of ¹³C-Sialic Acid Incorporation by Mass Spectrometry
This protocol provides a general workflow for the analysis of ¹³C-labeled glycoproteins from metabolically labeled cells.
Materials:
-
Cell lysate from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
PNGase F
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., acetonitrile, formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
To the cell lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the protein sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
Enrich for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC) or specific affinity capture.
-
-
Deglycosylation (for site-specific analysis):
-
To identify the sites of glycosylation and quantify the incorporation of the ¹³C label at specific sites, a portion of the sample can be treated with PNGase F to release the N-glycans. The resulting deglycosylated peptides can be analyzed by LC-MS.
-
-
Analysis of Intact Glycopeptides:
-
The tryptic digest containing ¹³C-labeled glycopeptides is desalted using a C18 SPE cartridge.
-
Analyze the desalted glycopeptides by LC-MS/MS. The mass spectrometer will detect the mass shift corresponding to the incorporation of ¹³C atoms in the sialic acid residues.
-
-
Data Analysis:
-
Utilize specialized software to identify the glycopeptides and quantify the relative abundance of the ¹³C-labeled and unlabeled species. This will provide a measure of the incorporation efficiency and the metabolic flux through the sialic acid pathway.
-
Visualizations
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the sialic acid biosynthetic pathway, highlighting the entry point of N-Acetyl-D-mannosamine.
Caption: Sialic acid biosynthesis pathway and the entry of ¹³C-ManNAc.
Experimental Workflow for ¹³C-ManNAc Labeling and Analysis
This diagram outlines the general workflow for a typical metabolic labeling experiment using ¹³C-ManNAc.
Caption: General workflow for ¹³C-ManNAc metabolic labeling experiments.
Logical Relationship: Impact of Sialylation on Cell Signaling
The following diagram illustrates how changes in sialylation, which can be traced using ¹³C-ManNAc, can impact key cell signaling pathways.
Caption: Impact of sialylation on receptor-mediated cell signaling.
Conclusion
N-Acetyl-D-mannosamine-¹³C-1 is an invaluable tool for researchers in glycobiology and glycoengineering. Its use in metabolic labeling allows for the precise quantification of sialic acid biosynthesis and incorporation into glycoconjugates. The protocols and data presented here provide a foundation for designing and executing experiments to investigate the dynamic nature of the sialome and its profound impact on cellular function. As our understanding of the importance of glycosylation in health and disease continues to grow, the application of stable isotope labeling with precursors like ¹³C-ManNAc will be instrumental in developing novel diagnostics and therapeutics.
References
Experimental Design for 13C Tracer Studies in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting 13C tracer studies in mammalian cells. These studies are instrumental in understanding cellular metabolism, identifying metabolic reprogramming in disease states such as cancer, and elucidating the mechanism of action of novel therapeutics.
Introduction to 13C Tracer Studies
Stable isotope tracer analysis is a powerful technique to trace the flow of atoms through metabolic pathways. By replacing a standard nutrient in the cell culture medium with its 13C-labeled counterpart (the tracer), researchers can track the incorporation of the 13C isotope into various downstream metabolites. Subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy reveals the fractional abundance of different mass isotopologues, providing a quantitative measure of metabolic pathway activity, or flux.[1][2][3]
13C Metabolic Flux Analysis (13C-MFA) is a sophisticated application of this technique that uses computational modeling to estimate the rates of intracellular metabolic reactions.[2][3][4] This approach has become a cornerstone in systems biology and is increasingly applied in drug development to identify metabolic vulnerabilities of cancer cells and to understand drug-induced metabolic shifts.[5][6]
Experimental Design Considerations
A well-designed 13C tracer study is critical for obtaining meaningful and reproducible results. Key considerations include the selection of the appropriate tracer, the duration of labeling, and the choice of analytical platform.
Tracer Selection
The choice of the 13C-labeled tracer is dictated by the specific metabolic pathway under investigation. Different tracers provide better resolution for different parts of the metabolic network.[3][7]
-
[U-13C]-Glucose: A universally labeled glucose tracer is a common starting point for studying central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).[7]
-
[1,2-13C2]-Glucose: This tracer is particularly useful for resolving the flux through the PPP versus glycolysis.[1][7]
-
[U-13C]-Glutamine: Uniformly labeled glutamine is the preferred tracer for investigating the tricarboxylic acid (TCA) cycle and anaplerotic reactions.[7]
The following diagram illustrates a decision-making process for tracer selection:
Labeling Duration
The duration of labeling should be sufficient to achieve isotopic steady-state for the metabolites of interest, where the isotopic enrichment of a metabolite becomes stable over time.[1] For rapidly cycling pathways like glycolysis, steady-state may be reached within minutes, while for slower pathways like the TCA cycle, it can take several hours.[1] It is recommended to perform a time-course experiment to determine the optimal labeling time for the specific cell line and experimental conditions.
Experimental Protocols
The following protocols provide a step-by-step guide for performing 13C tracer studies in adherent mammalian cells.
Protocol 1: Cell Culture and 13C Labeling
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
13C-labeled tracer (e.g., [U-13C]-Glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture in complete medium.
-
One hour prior to labeling, replace the culture medium with fresh medium supplemented with 10% dFBS. This step helps to deplete the unlabeled nutrient pools.
-
At the time of labeling, aspirate the medium and quickly wash the cells once with glucose-free medium (or the appropriate tracer-free medium).
-
Add the pre-warmed labeling medium containing the 13C tracer and 10% dFBS to the cells.
-
Incubate the cells for the predetermined optimal labeling duration in a humidified incubator.
Protocol 2: Metabolite Quenching and Extraction
Materials:
-
Labeled cells in 6-well plates
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (80% v/v in water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
At the end of the labeling period, place the 6-well plates on ice.
-
Aspirate the labeling medium completely.
-
Quickly wash the cells with 1 mL of ice-cold 0.9% NaCl solution. Aspirate the wash solution completely.
-
Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.
-
Place the plates at -80°C for 15 minutes to ensure complete inactivation of enzymes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a nitrogen gas evaporator or a vacuum concentrator without heat.
-
Store the dried extracts at -80°C until analysis.
The following diagram illustrates the experimental workflow:
Data Presentation
Quantitative data from 13C tracer studies should be presented in a clear and structured format to facilitate comparison between different experimental conditions.
Mass Isotopologue Distribution
The mass isotopologue distribution (MID) represents the fractional abundance of each isotopologue of a given metabolite. This data is typically presented in a table format.
Table 1: Mass Isotopologue Distribution of Key Glycolytic and TCA Cycle Intermediates
| Metabolite | Isotopologue | Control (%) | Drug A Treated (%) | Drug B Treated (%) |
| Pyruvate | M+0 | 10.2 ± 1.5 | 25.8 ± 2.1 | 15.3 ± 1.8 |
| M+1 | 5.1 ± 0.8 | 8.2 ± 1.0 | 6.5 ± 0.9 | |
| M+2 | 3.5 ± 0.5 | 4.1 ± 0.6 | 3.8 ± 0.5 | |
| M+3 | 81.2 ± 3.2 | 61.9 ± 4.5 | 74.4 ± 3.9 | |
| Citrate | M+0 | 15.6 ± 2.0 | 30.1 ± 3.5 | 20.7 ± 2.8 |
| M+2 | 70.3 ± 4.1 | 55.2 ± 5.0 | 65.1 ± 4.7 | |
| M+3 | 5.8 ± 0.9 | 6.9 ± 1.1 | 6.2 ± 1.0 | |
| M+4 | 8.3 ± 1.2 | 7.8 ± 1.3 | 8.0 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). M+n represents the isotopologue with n 13C atoms.
Metabolic Flux Analysis
Metabolic flux analysis provides the rates of reactions in the metabolic network. These are often normalized to a specific uptake rate (e.g., glucose uptake).
Table 2: Relative Metabolic Fluxes in Central Carbon Metabolism
| Reaction (Pathway) | Control | Drug A Treated | Drug B Treated |
| Glycolysis | |||
| Glucose Uptake | 100 | 100 | 100 |
| Pyruvate Kinase | 85.2 ± 5.1 | 65.7 ± 4.8 | 78.9 ± 5.3 |
| Lactate Dehydrogenase | 75.1 ± 4.5 | 50.3 ± 3.9 | 68.2 ± 4.9 |
| Pentose Phosphate Pathway | |||
| G6PDH | 9.8 ± 1.2 | 15.6 ± 1.8 | 11.2 ± 1.4 |
| TCA Cycle | |||
| Pyruvate Dehydrogenase | 10.1 ± 1.3 | 15.4 ± 1.9 | 10.7 ± 1.5 |
| Citrate Synthase | 35.4 ± 3.1 | 45.8 ± 4.0 | 38.1 ± 3.5 |
| Isocitrate Dehydrogenase | 30.2 ± 2.8 | 40.1 ± 3.7 | 33.5 ± 3.1 |
Fluxes are relative to the glucose uptake rate, which is set to 100. Data are presented as mean ± standard deviation (n=3).
Signaling Pathway Visualization
The following diagram illustrates a simplified view of central carbon metabolism, highlighting the key pathways investigated in 13C tracer studies.
By following these detailed protocols and data presentation guidelines, researchers can effectively design and execute 13C tracer studies to gain valuable insights into mammalian cell metabolism for both basic research and drug development applications.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]
- 6. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of N-Acetyl-D-mannosamine-13C-1 for Enhanced Sialylation in Cell Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-D-mannosamine (ManNAc) is a crucial precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on glycoproteins and glycolipids involved in numerous biological processes. Supplementing cell cultures with ManNAc can enhance the sialylation of recombinant proteins, a critical quality attribute that can impact their efficacy, stability, and serum half-life. N-Acetyl-D-mannosamine-13C-1 (ManNAc-13C-1) is a stable isotope-labeled version of ManNAc, used as a tracer to monitor metabolic flux and quantify the incorporation of sialic acid into glycoconjugates. This document provides detailed protocols for determining the optimal concentration of ManNAc-13C-1 for cell culture applications, assessing its effects on cell viability, and quantifying its incorporation into cellular glycans.
Sialic Acid Biosynthesis Pathway
ManNAc serves as a direct precursor to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals. The metabolic pathway involves a series of enzymatic steps primarily occurring in the cytoplasm and nucleus.[1]
Determining Optimal ManNAc-13C-1 Concentration
The optimal concentration of ManNAc-13C-1 can vary depending on the cell line and experimental goals. A titration experiment is recommended to determine the ideal concentration that maximizes incorporation without causing cytotoxicity.
Experimental Workflow
The following workflow outlines the steps to determine the optimal ManNAc-13C-1 concentration.
Protocol: ManNAc-13C-1 Titration
This protocol describes how to perform a dose-response experiment to find the optimal ManNAc-13C-1 concentration.
Materials:
-
Cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
This compound (ManNAc-13C-1)
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
-
Reagents for cytotoxicity assay (e.g., MTT, LDH)
-
Reagents for sialic acid quantification
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate for the cytotoxicity assay and a 6-well plate for sialic acid quantification at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Preparation of ManNAc-13C-1 Stock Solution:
-
Prepare a sterile stock solution of ManNAc-13C-1 in complete culture medium or PBS. A high concentration stock (e.g., 100 mM) is recommended.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Treatment:
-
Prepare a series of dilutions of ManNAc-13C-1 in complete culture medium. A suggested concentration range is 0 µM (control), 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 5 mM, 10 mM, 20 mM, and 50 mM.[2][3]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of ManNAc-13C-1.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C, 5% CO₂.
-
-
Harvesting:
-
For the 96-well plate, proceed directly to the cytotoxicity assay.
-
For the 6-well plate, harvest the cell culture supernatant and the cell pellet separately. Wash the cell pellet with cold PBS before storing at -80°C for sialic acid analysis.
-
Data Presentation: Expected Outcomes
The following tables illustrate how to structure the quantitative data obtained from the experiments.
Table 1: Cytotoxicity of ManNAc-13C-1
| ManNAc-13C-1 Conc. | Cell Viability (%) |
| 0 µM (Control) | 100 |
| 50 µM | 99 ± 4 |
| 100 µM | 98 ± 5 |
| 250 µM | 99 ± 4 |
| 500 µM | 92 ± 3 |
| 1 mM | 90 ± 6 |
| 5 mM | 85 ± 7 |
| 10 mM | 80 ± 8 |
| 20 mM | 75 ± 9 |
| 50 mM | 60 ± 10 |
Note: Data are representative and will vary by cell line and experimental conditions. Some studies have shown that peracetylated ManNAc derivatives can affect cell viability at higher concentrations in certain cell lines like CHO cells.[4]
Table 2: Quantification of 13C-Sialic Acid Incorporation
| ManNAc-13C-1 Conc. | Total Sialic Acid (pmol/µg protein) | 13C-Sialic Acid Incorporation (%) |
| 0 µM (Control) | 10.2 ± 1.1 | 0 |
| 50 µM | 12.5 ± 1.3 | 18.4 |
| 100 µM | 15.1 ± 1.5 | 32.5 |
| 250 µM | 18.9 ± 1.9 | 46.0 |
| 500 µM | 22.3 ± 2.1 | 54.1 |
| 1 mM | 25.6 ± 2.4 | 60.2 |
| 5 mM | 28.1 ± 2.7 | 63.5 |
| 10 mM | 29.5 ± 2.8 | 65.1 |
| 20 mM | 30.1 ± 3.0 | 66.0 |
| 50 mM | 28.9 ± 2.9 | 64.8 |
Note: Data are representative. The percentage of incorporation is calculated as the ratio of 13C-labeled sialic acid to the total sialic acid pool.
Experimental Protocols
Protocol: Cytotoxicity Assay (MTT)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After the incubation period with ManNAc-13C-1, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol: Quantification of Sialic Acid Incorporation by LC-MS
Materials:
-
Acetic acid (2 M)
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling reagent
-
LC-MS system
-
Standards for natural and 13C-labeled sialic acid
Procedure:
-
Sialic Acid Release:
-
Resuspend the cell pellet in a known volume of water.
-
Add an equal volume of 2 M acetic acid and incubate at 80°C for 2 hours to release sialic acids.
-
Centrifuge to pellet the debris and collect the supernatant.
-
-
DMB Labeling:
-
To the supernatant, add the DMB labeling reagent according to the manufacturer's protocol.
-
Incubate at 50-60°C for 2-3 hours in the dark.
-
-
LC-MS Analysis:
-
Quantification:
-
Create a standard curve using known concentrations of unlabeled and 13C-labeled sialic acid standards.
-
Determine the concentration of total and 13C-labeled sialic acid in the samples based on the standard curve.
-
Normalize the sialic acid content to the total protein concentration of the cell lysate.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the optimal concentration of this compound for metabolic labeling in cell culture. By systematically evaluating a range of concentrations for their effect on cell viability and sialic acid incorporation, researchers can identify the ideal conditions for their specific cell line and experimental objectives. This will enable accurate tracing of sialic acid metabolism and the production of glycoproteins with enhanced sialylation for various research and therapeutic applications.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyl-D-mannosamine-13C-1 Incubation Time
Welcome to the technical support center for optimizing N-Acetyl-D-mannosamine-13C-1 (ManNAc-¹³C-1) incubation time for maximal labeling of sialoglycans. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in achieving efficient and reproducible metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-D-mannosamine-¹³C-1 and how does it work?
N-Acetyl-D-mannosamine-¹³C-1 (ManNAc-¹³C-1) is a stable isotope-labeled monosaccharide that serves as a metabolic precursor for sialic acid biosynthesis.[1] When introduced to cells, it is metabolized through the sialic acid biosynthetic pathway and incorporated into sialoglycans on the cell surface and secreted glycoproteins. The ¹³C label allows for the tracking and quantification of newly synthesized sialic acids using methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Q2: What is the typical incubation time and concentration for ManNAc-¹³C-1 labeling?
The optimal incubation time and concentration for ManNAc-¹³C-1 can vary significantly depending on the cell type, its metabolic rate, and the specific experimental goals. However, common starting points reported in the literature for similar ManNAc analogs range from 24 to 72 hours with concentrations between 10 µM and 500 µM.[4][5][6] It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific system.
Q3: Can ManNAc-¹³C-1 be toxic to cells?
While ManNAc itself is a naturally occurring sugar, high concentrations of its analogs can sometimes lead to cellular stress or cytotoxicity.[6] It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your labeling experiments to ensure that the chosen concentration of ManNAc-¹³C-1 does not adversely affect cell health.
Q4: How can I detect the incorporation of ManNAc-¹³C-1 into sialoglycans?
The detection of ¹³C-labeled sialic acids typically involves analytical techniques that can differentiate isotopes. Mass spectrometry (MS) is a highly sensitive method for quantifying the incorporation of ¹³C into the sialic acid pool of glycoproteins. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the ¹³C label, providing structural information about the labeled glycans.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Insufficient incubation time or concentration.- Low metabolic activity of the cells.- Degradation of ManNAc-¹³C-1 in the culture medium. | - Perform a time-course (e.g., 12, 24, 48, 72 hours) and dose-response (e.g., 10, 50, 100, 200 µM) experiment to find the optimal conditions.- Ensure cells are in a logarithmic growth phase with high metabolic activity.- Replenish the culture medium with fresh ManNAc-¹³C-1 every 24-48 hours for long-term experiments. |
| High Cell Death or Low Viability | - Cytotoxicity due to high concentration of ManNAc-¹³C-1. | - Reduce the concentration of ManNAc-¹³C-1.- Perform a cell viability assay to determine the maximum non-toxic concentration for your cell line.[6] |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Variation in incubation times.- Pipetting errors. | - Ensure uniform cell seeding and confluency at the start of the experiment.- Standardize all incubation and handling times precisely.- Use calibrated pipettes and proper pipetting techniques. |
| No Labeling Detected | - Defect in the sialic acid biosynthesis pathway in the cell line.- Incorrect detection method or instrument settings. | - Use a cell line known to have an active sialic acid biosynthesis pathway as a positive control.- Verify the functionality of the detection method (e.g., mass spectrometer, NMR) with a known ¹³C-labeled standard. |
Experimental Protocols
General Protocol for Metabolic Labeling with ManNAc-¹³C-1
This protocol provides a general framework. Optimization of incubation time and concentration is highly recommended for each specific cell line and experimental setup.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter a logarithmic growth phase (typically 24 hours).
-
Preparation of ManNAc-¹³C-1 Stock Solution: Prepare a sterile stock solution of ManNAc-¹³C-1 in a suitable solvent (e.g., water or PBS) at a high concentration (e.g., 10-100 mM).
-
Labeling Medium Preparation: Prepare the cell culture medium containing the desired final concentration of ManNAc-¹³C-1. For example, add the appropriate volume of the stock solution to pre-warmed complete culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvesting and Lysis: After incubation, wash the cells with cold PBS to remove any unincorporated ManNAc-¹³C-1. Harvest the cells and prepare cell lysates for downstream analysis.[4]
-
Analysis: Analyze the incorporation of ¹³C-labeled sialic acids using appropriate analytical methods such as mass spectrometry or NMR.
Quantitative Data on Labeling Conditions from Literature
The following table summarizes labeling conditions used for various ManNAc analogs in different cell lines as reported in the literature. This data can serve as a starting point for optimizing ManNAc-¹³C-1 labeling.
| ManNAc Analog | Cell Line(s) | Concentration | Incubation Time | Observed Labeling Efficiency | Reference |
| Ac₄ManNAz | A549 | 10, 20, 50 µM | 3 days | Concentration-dependent increase in labeling, with 10 µM suggested as optimal for minimizing cellular effects. | [6] |
| Ac₄ManNAl / Ac₄ManNAz | LNCaP | 50 µM | 72 hours | 78% of glycoconjugate-bound sialic acids were substituted with SiaNAl. | [5] |
| ManNAz | Various | 500 µM | 48 hours | Sufficient for detection by Western blot. | [4] |
| ManNAc | HEK-293 (GNE-deficient) | 1 mM | Not specified | Restored membrane-bound Neu5Ac to wild-type levels. | [7] |
Visualizations
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the metabolic pathway for the incorporation of ManNAc into sialic acids. ManNAc is first phosphorylated and then converted to sialic acid, which is subsequently activated to CMP-sialic acid for incorporation into glycans.[4]
Caption: Simplified sialic acid biosynthesis pathway.
Experimental Workflow for Optimizing Labeling Time
This diagram outlines the key steps in an experiment designed to determine the optimal incubation time for maximal ManNAc-¹³C-1 labeling.
Caption: Workflow for optimizing incubation time.
References
- 1. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells [imrpress.com]
Technical Support Center: Troubleshooting Low ¹³C Incorporation from N-Acetyl-D-mannosamine-¹³C-1
Welcome to the technical support center for troubleshooting issues related to the use of N-Acetyl-D-mannosamine-¹³C-1 (¹³C-ManNAc) in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during the incorporation of ¹³C from this precursor into sialoglycans.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-D-mannosamine-¹³C-1 and what is its primary application?
A1: N-Acetyl-D-mannosamine-¹³C-1 is a stable isotope-labeled version of N-Acetyl-D-mannosamine (ManNAc).[1] Its primary application is in metabolic labeling studies to trace the incorporation of the ¹³C isotope into sialic acids and subsequently into glycoproteins and glycolipids.[2][3] This allows for the investigation of sialic acid biosynthesis, glycan turnover, and other aspects of glycobiology.
Q2: What is the metabolic pathway for the conversion of ManNAc to sialic acid?
A2: ManNAc is a key precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid.[2] The pathway begins with the phosphorylation of ManNAc to ManNAc-6-phosphate, which is then condensed with phosphoenolpyruvate to form Neu5Ac-9-phosphate.[4] This is subsequently dephosphorylated to Neu5Ac. The activated form, CMP-Neu5Ac, serves as the donor for the sialylation of glycoconjugates in the Golgi apparatus.[2]
Q3: How is the incorporation of ¹³C from ¹³C-ManNAc typically measured?
A3: The incorporation of ¹³C is typically measured using mass spectrometry (MS).[5][6] After labeling, cellular glycoproteins or glycolipids are isolated, and the glycans are released and analyzed. The mass shift in the fragments corresponding to sialic acid or sialylated glycans indicates the successful incorporation of the ¹³C isotope.[7][8] High-resolution mass spectrometry can be used to determine the isotopologue distribution, providing detailed information on the extent of labeling.[9][10]
Troubleshooting Guides
Issue 1: Low or No Detectable ¹³C Incorporation
Possible Cause 1: Inefficient Cellular Uptake of ManNAc
-
Question: My cells are not incorporating ¹³C-ManNAc efficiently. How can I improve uptake?
-
Answer: The cellular uptake of ManNAc can be a limiting factor.[11] Consider the following:
-
Use Acetylated Analogs: Peracetylated forms of ManNAc, such as N-acetyl-D-mannosamine tetraacetate (Ac4ManNAc), often exhibit significantly higher cell permeability.[12] Once inside the cell, non-specific esterases remove the acetyl groups, releasing ManNAc for metabolism.[4] Studies have shown that acetylated ManNAc analogues can be metabolized up to 900-fold more efficiently than their non-acetylated counterparts.[11]
-
Optimize Concentration: The optimal concentration of ¹³C-ManNAc can vary between cell lines. It is advisable to perform a dose-response experiment to determine the concentration that yields the highest incorporation without causing toxicity.
-
Possible Cause 2: Insufficient Incubation Time
-
Question: How long should I incubate my cells with ¹³C-ManNAc?
-
Answer: The time required to see significant ¹³C incorporation can vary depending on the cell type, its metabolic rate, and the turnover of sialoglycans. It is recommended to perform a time-course experiment, collecting samples at various time points (e.g., 8, 12, 24, 48, and 72 hours) to determine the optimal incubation period for your specific system.[13]
Possible Cause 3: Cell Culture Conditions Affecting Sialylation
-
Question: Could my cell culture conditions be impacting ¹³C incorporation?
-
Answer: Yes, various culture conditions can influence the efficiency of glycosylation and sialylation.[14]
-
Media Composition: The presence or absence of certain components in the culture medium can affect sialylation. For instance, serum-free media have been shown to significantly increase N-linked glycosylation and sialylation in some cases.[14]
-
Cell Density: High cell densities can lead to nutrient depletion and accumulation of waste products, which may negatively impact protein glycosylation.
-
Temperature: Reduced culture temperatures (e.g., 33°C instead of 37°C) have been shown to increase sialylation in some cell lines, such as CHO cells.[14]
-
Issue 2: Cell Viability is Compromised After ¹³C-ManNAc Treatment
-
Question: My cells are showing signs of toxicity after incubation with ¹³C-ManNAc. What can I do?
-
Answer: High concentrations of ManNAc analogs, especially acetylated forms, can sometimes lead to decreased cell viability.[11][15]
-
Optimize Concentration: As mentioned previously, perform a dose-response experiment to find the highest concentration that is not toxic to your cells. A study on Ac4ManNAz, an analog of ManNAc, suggested that 10 µM was an optimal concentration for cell labeling without significant effects on cellular physiology.[15]
-
Monitor Cell Health: Regularly monitor cell viability and proliferation using standard assays (e.g., trypan blue exclusion, MTT assay).
-
Consider Non-Acetylated Form: If toxicity persists with acetylated analogs, revert to the non-acetylated ¹³C-ManNAc, even if uptake is less efficient, and optimize the incubation time and concentration.
-
Issue 3: Complex or Ambiguous Mass Spectrometry Data
-
Question: The mass spectra are difficult to interpret, showing complex isotope patterns. What could be the cause?
-
Answer: Complex isotope patterns can arise from several factors:
-
Metabolic Scrambling: The ¹³C label from ManNAc could potentially be metabolized and enter other pathways, leading to its incorporation into other molecules.[5] This can complicate the interpretation of labeling patterns.
-
Incomplete Labeling: If not all sialic acids are labeled, you will observe a mix of labeled and unlabeled species, resulting in overlapping isotope patterns.[5]
-
Natural Isotope Abundance: Remember to correct for the natural abundance of ¹³C and other isotopes in your analysis.[16]
-
Experimental Protocols
General Protocol for ¹³C-ManNAc Labeling in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Preparation of ¹³C-ManNAc Stock Solution: Dissolve ¹³C-ManNAc in a suitable solvent (e.g., sterile PBS or cell culture medium) to create a concentrated stock solution. Filter-sterilize the stock solution.
-
Labeling:
-
Remove the existing culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of ¹³C-ManNAc.
-
Incubate the cells for the predetermined optimal time under standard culture conditions.
-
-
Cell Harvesting:
-
Wash the cells with cold PBS to remove any unincorporated ¹³C-ManNAc.
-
Harvest the cells by scraping or trypsinization.
-
-
Glycoprotein/Glycolipid Extraction: Proceed with your standard protocol for isolating total glycoproteins or glycolipids.
-
Glycan Release and Analysis:
-
Release the N-linked or O-linked glycans from the isolated glycoproteins.
-
Analyze the released glycans by mass spectrometry to determine the extent of ¹³C incorporation.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| ¹³C-ManNAc Concentration | 10 µM - 1 mM | Highly cell-line dependent. Optimization is crucial. |
| Incubation Time | 24 - 72 hours | Time-course experiments are recommended.[13] |
| Expected ¹³C Incorporation | Variable | Depends on cell type, culture conditions, and experimental parameters. |
| Sialic Acid per Cell | 1.22 x 10⁸ to 6.99 x 10⁸ molecules | Data from human lymphoid cell lines.[17] |
Visualizations
Caption: Metabolic pathway of ¹³C-ManNAc incorporation into sialylated glycoconjugates.
Caption: Troubleshooting workflow for low ¹³C incorporation from ¹³C-ManNAc.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. academic.oup.com [academic.oup.com]
- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Glycation isotopic labeling with 13C-reducing sugars for quantitative analysis of glycated proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. The Effects of Culture Conditions on the Glycosylation of Secreted Human Placental Alkaline Phosphatase Produced in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 16. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIALIC ACIDS ON THE PLASMA MEMBRANE OF CULTURED HUMAN LYMPHOID CELLS: Chemical Aspects and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in 13C NMR for ManNAc-13C-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in 13C NMR experiments, with a specific focus on N-Acetyl-D-mannosamine labeled at the anomeric carbon (ManNAc-13C-1).
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my 13C NMR experiment so low?
A1: The low signal-to-noise ratio in 13C NMR is due to two primary factors:
-
Low Natural Abundance: The NMR-active isotope, 13C, has a natural abundance of only 1.1%.[1][2][3] While your ManNAc-13C-1 sample is enriched at a specific position, other carbons in the molecule and any carbon-containing impurities or standards are at natural abundance.
-
Low Gyromagnetic Ratio: The gyromagnetic ratio of 13C is about one-quarter that of 1H, which results in a much lower intrinsic sensitivity.[1] This leads to a significantly smaller population difference between spin states, which is the ultimate source of the NMR signal.[3]
Q2: I've isotopically labeled my sample at the C-1 position. Why is the signal still weak?
A2: While isotopic labeling dramatically increases the number of 13C nuclei at the target position, other factors can still limit signal intensity.[3] The primary issue is often long longitudinal relaxation times (T1) for certain carbons, especially non-protonated (quaternary) carbons or carbons in large molecules with slow tumbling. If the time between scans (recycle delay) is too short, the magnetization cannot fully recover, leading to signal saturation and reduced intensity.[2]
Q3: What is the Nuclear Overhauser Effect (NOE) and how does it help in 13C NMR?
A3: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating the 1H nuclei (a process called decoupling) transfers polarization to the coupled 13C nuclei.[4] This can enhance the signal of protonated carbons by a factor of up to nearly 3.[5] Standard 13C experiments use broadband proton decoupling during acquisition to achieve this sensitivity gain and to simplify the spectrum by collapsing 1H-13C couplings into single sharp lines.[1][2]
Q4: Can I use integration to quantify the different carbons in my ManNAc sample?
A4: In a standard proton-decoupled 13C NMR spectrum, integration is generally not reliable for quantification.[2] This is because the NOE enhancement is not uniform for all carbons; carbons with more attached protons receive a greater enhancement.[4][6] To obtain quantitative spectra, you must use inverse-gated decoupling and ensure a long relaxation delay (at least 5 times the longest T1) between scans, which is very time-consuming.[1][2]
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides a systematic approach to diagnosing and resolving common issues leading to poor S/N in ManNAc-13C-1 experiments.
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for troubleshooting low S/N.
Caption: Troubleshooting decision tree for low S/N in 13C NMR.
Quantitative Data Summary
The following tables summarize potential improvements and key experimental parameters.
Table 1: Signal-to-Noise Enhancement Techniques
| Technique | Principle | Expected S/N Improvement | Reference |
| Parameter Optimization | Balances T1 relaxation and scan time for optimal signal per unit time. | Up to 2x | [4] |
| Isotopic Labeling | Increases the concentration of the 13C isotope from 1.1% to >99%. | >90x (for the labeled site) | [3] |
| Cryoprobe | Supercools the detection coils to reduce thermal noise. | ~4x or more | [1][6] |
| Dynamic Nuclear Polarization (DNP) | Transfers polarization from electrons to nuclei via microwave irradiation. | 100x to 1000x | [7] |
| Polarization Transfer (e.g., DEPT) | Transfers polarization from sensitive 1H nuclei to insensitive 13C nuclei. | Increases sensitivity for protonated carbons. | [6] |
Table 2: Recommended Starting Acquisition Parameters for ManNAc-13C-1
| Parameter | Symbol | Recommended Value | Purpose |
| Pulse Program | PULPROG | zgpg30 or zgdc30 | Standard 1D 13C with proton decoupling.[4] |
| Number of Scans | NS | ≥ 1024 | Increases S/N by √NS. Adjust as needed based on concentration. |
| Relaxation Delay | D1 | 2.0 - 4.0 seconds | Allows for T1 relaxation between pulses.[4][8] |
| Acquisition Time | AQ | 1.0 - 2.0 seconds | Time during which the FID is recorded. |
| Pulse Angle | P1 (Flip Angle) | 30° - 45° | A smaller angle allows for a shorter D1, improving S/N per unit time.[4][8] |
Experimental Protocols & Workflows
General Experimental Workflow
The diagram below outlines the standard workflow for acquiring a 13C NMR spectrum.
Caption: Standard workflow for a 13C NMR experiment.
Protocol 1: Standard 13C{1H} Experiment
This protocol is for acquiring a standard proton-decoupled 1D 13C spectrum.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of ManNAc-13C-1.
-
Dissolve the sample in 0.6 mL of high-purity D₂O in a clean vial.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal from the D₂O solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which indicates good field homogeneity.[8]
-
-
Acquisition Parameter Setup:
-
Load a standard 1D 13C experiment with proton decoupling (e.g., Bruker's zgpg30).
-
Set Spectral Width (SW): Ensure the spectral width covers the expected range for carbohydrates, typically 0 to 110 ppm, with the anomeric carbon (C-1) appearing around 90-100 ppm.[9]
-
Set Number of Scans (NS): Start with NS = 1024. This can be increased for more dilute samples to improve S/N.
-
Set Relaxation Delay (D1): Start with D1 = 2.0 s. This is a good compromise for most carbons.[4]
-
Set Acquisition Time (AQ): Set AQ to approximately 1.0 to 2.0 s.
-
Set Pulse Angle: Use a 30° pulse angle (p1 with pl1). This allows for faster pulsing and better S/N in a given amount of time compared to a 90° pulse, especially when T1 values are long.[4]
-
Start Acquisition: Begin the experiment. For NS=1024 and D1+AQ = 3s, this will take approximately 51 minutes.
-
-
Processing:
-
Once the acquisition is complete, apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve S/N.
-
Perform a Fourier Transform.
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction algorithm.
-
Reference the spectrum.
-
Protocol 2: Using DEPT to Enhance Signal and Identify Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) experiments transfer magnetization from protons to directly attached carbons, increasing sensitivity and allowing for the determination of carbon multiplicity (CH, CH₂, CH₃). Note that the 13C-labeled anomeric carbon (C-1) of ManNAc is protonated and will be visible in DEPT spectra. Quaternary carbons will be absent.[6]
-
Run a Standard Proton Spectrum: First, acquire a standard 1H NMR spectrum to determine the proton spectral width and the 90° pulse width for protons.
-
Setup DEPT Experiment:
-
Load a DEPT-135 pulse sequence.
-
The parameters D1, AQ, and NS are set similarly to the standard 13C experiment.
-
The key parameter is the delay for polarization transfer, which is based on the one-bond 1J(C,H) coupling constant. For carbohydrates, this is typically ~145 Hz. The delay is calculated as 1/(2J).
-
-
Acquisition and Interpretation:
-
Acquire the DEPT-135 spectrum.
-
In the resulting spectrum:
-
CH and CH₃ carbons will appear as positive peaks.
-
CH₂ carbons will appear as negative peaks.
-
Quaternary carbons will be absent.
-
-
Running additional DEPT-90 (only CH peaks appear) and DEPT-45 (all protonated carbons appear as positive peaks) experiments can help unambiguously assign all carbon types.
-
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. 13Carbon NMR [chem.ch.huji.ac.il]
- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 8. books.rsc.org [books.rsc.org]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
How to minimize isotopic dilution in N-Acetyl-D-mannosamine-13C-1 feeding studies
Welcome to the technical support center for N-Acetyl-D-mannosamine-13C-1 (ManNAc-13C-1) feeding studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution and achieve accurate, reproducible results in their metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in ManNAc-13C-1 feeding studies?
A1: Isotopic dilution is the decrease in the isotopic enrichment of a labeled compound (ManNAc-13C-1) by the presence of its unlabeled counterpart (endogenous ManNAc or its precursors). In the context of ManNAc-13C-1 feeding studies, the primary goal is to trace the incorporation of the 13C label into downstream metabolites, particularly sialic acids. Isotopic dilution can lead to an underestimation of the true contribution of the exogenous tracer to the sialic acid biosynthesis pathway, potentially confounding the interpretation of metabolic flux.
Q2: What is the metabolic pathway for N-Acetyl-D-mannosamine?
A2: N-Acetyl-D-mannosamine (ManNAc) is a crucial precursor in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac). The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a rate-limiting step catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). ManNAc is then phosphorylated to ManNAc-6-phosphate, which condenses with phosphoenolpyruvate (PEP) to form Neu5Ac-9-phosphate. Finally, Neu5Ac-9-phosphate is dephosphorylated to yield Neu5Ac. This sialic acid is then activated to CMP-sialic acid for incorporation into glycoproteins and glycolipids.[1][2][3][4]
Q3: What are the primary sources of isotopic dilution in a ManNAc-13C-1 feeding study?
A3: The main sources of isotopic dilution include:
-
Endogenous de novo synthesis: Cells can synthesize unlabeled ManNAc from glucose via the hexosamine biosynthetic pathway, which produces UDP-GlcNAc, the precursor to ManNAc.[1][2]
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Pre-existing intracellular pools: Cells maintain pools of unlabeled ManNAc and its downstream metabolites. These pools will dilute the incoming labeled tracer.
-
Salvage pathways: Cells can recycle sialic acids from the breakdown of glycoproteins, which can re-enter the metabolic pathway and dilute the labeled pool.
-
Culture medium components: The presence of unlabeled glucose, glutamine, or other potential precursors in the cell culture medium can contribute to the synthesis of unlabeled ManNAc.
Q4: How can I optimize the concentration of ManNAc-13C-1 in my experiment?
A4: The optimal concentration of ManNAc-13C-1 depends on the cell type and experimental goals. Studies on CHO-K1 cells for monoclonal antibody production have shown that ManNAc concentrations between 20-40 mM are effective in modulating glycosylation without negatively impacting cell growth or metabolism.[5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, balancing maximal labeling with minimal cytotoxicity.
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment in Sialic Acids
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Endogenous ManNAc Synthesis | Pre-incubate cells in a medium with reduced glucose concentration for a short period before adding the tracer. | This can help to deplete the intracellular pool of unlabeled UDP-GlcNAc, the precursor for endogenous ManNAc synthesis. |
| Insufficient Tracer Concentration | Increase the concentration of ManNAc-13C-1 in the culture medium. | A higher concentration of the labeled precursor can outcompete the endogenous unlabeled pool. Refer to literature for typical concentration ranges (e.g., 20-40 mM in CHO cells).[5][6] |
| Short Labeling Time | Increase the duration of the labeling experiment. | Achieving isotopic steady state can take time, depending on the turnover rate of the metabolite pool. Time-course experiments are recommended to determine the optimal labeling duration. |
| Cell Culture Medium Composition | Use a defined medium with known concentrations of all components. Avoid complex media with undefined components like serum if possible, or use dialyzed serum to remove small molecules. | Unlabeled precursors in the medium can contribute to the synthesis of unlabeled ManNAc. |
Issue 2: High Variability in Labeling Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding Density | Ensure precise and consistent cell seeding density across all experimental wells or flasks. | Variations in cell number can lead to differences in nutrient consumption and tracer uptake, resulting in variable labeling. |
| Inaccurate Tracer Addition | Use calibrated pipettes and prepare a master mix of the labeling medium to ensure uniform tracer concentration across all replicates. | Small variations in the amount of tracer added can lead to significant differences in isotopic enrichment. |
| Differences in Cell Health or Metabolic State | Monitor cell viability and morphology throughout the experiment. Ensure cells are in a consistent growth phase (e.g., mid-logarithmic phase) at the start of the labeling period. | Cells in different metabolic states will exhibit different rates of nutrient uptake and metabolism. |
| Sample Collection and Processing Errors | Standardize the sample collection and quenching procedures to minimize metabolic activity after harvesting. | Inconsistent handling of samples can introduce variability in metabolite levels and labeling patterns. |
Experimental Protocols
Protocol 1: General Cell Culture Labeling with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the mid-logarithmic growth phase at the time of labeling.
-
Pre-incubation (Optional): To reduce background from endogenous synthesis, replace the growth medium with a medium containing a lower concentration of glucose for 2-4 hours prior to labeling.
-
Labeling: Remove the pre-incubation or growth medium and replace it with fresh medium containing the desired concentration of this compound.
-
Incubation: Culture the cells for the desired labeling period. This should be determined empirically through a time-course experiment (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
-
Metabolite Extraction:
-
Incubate the cell lysate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: Analyze the isotopic enrichment of sialic acids and other relevant metabolites using mass spectrometry (LC-MS/MS or GC-MS).
Protocol 2: Quantification of Isotopic Enrichment
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Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization depending on the analytical platform used.
-
Mass Spectrometry Analysis:
-
Acquire data in a way that allows for the determination of the mass isotopologue distribution (MID) of the target metabolites.
-
Include unlabeled and fully labeled standards to serve as controls.
-
-
Data Analysis:
Visualizations
Caption: Sialic Acid Biosynthesis Pathway with ManNAc-13C-1 Entry.
Caption: Troubleshooting Workflow for Low Isotopic Enrichment.
References
- 1. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
Data analysis workflow for 13C metabolic flux experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 13C metabolic flux experiments.
General Workflow and Key Concepts
FAQ: What is the overall workflow for a 13C Metabolic Flux Analysis (MFA) experiment?
13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[1][2] The general workflow involves five key stages: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[1][3]
dot digraph "13C_MFA_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
A [label="Experimental Design"]; B [label="Tracer Experiment"]; C [label="Isotopic Labeling\nMeasurement"]; D [label="Data Processing & Correction"]; E [label="Flux Estimation & Modeling"]; F [label="Statistical Analysis & Validation"];
A -> B [label="Select optimal tracer(s)"]; B -> C [label="Cell culture & sample collection"]; C -> D [label="e.g., GC-MS, LC-MS/MS"]; D -> E [label="Correct for natural isotopes"]; E -> F [label="Use software (e.g., INCA, METRAN)"]; } caption: "General workflow for 13C Metabolic Flux Analysis."
Experimental Design and Setup
FAQ: How do I choose the right 13C-labeled tracer for my experiment?
The choice of a 13C tracer is critical for the success of an MFA study and significantly impacts the precision of the estimated fluxes.[3][4] The optimal tracer depends on the specific metabolic pathways you are investigating.
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For central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle): Commonly used tracers include [1,2-¹³C]glucose, [U-¹³C]glucose (uniformly labeled), or mixtures of specifically labeled glucose molecules.[1][5] For instance, a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose is often used to ensure high ¹³C abundance in various metabolites.[6]
-
For amino acid and fatty acid metabolism: [U-¹³C]glutamine is a frequently used tracer, especially in cancer cell metabolism studies.[7]
In silico experimental design, using software tools to simulate the labeling patterns resulting from different tracers, is the best practice for selecting the optimal tracer(s) for your specific research question.[3]
Troubleshooting: My cells are not reaching a metabolic and isotopic steady state. What should I do?
Achieving a steady state, where metabolite concentrations and isotopic labeling are constant, is a requirement for standard 13C-MFA.[6]
-
Verify Metabolic Steady State: Monitor cell growth and the consumption and secretion rates of key metabolites (e.g., glucose, lactate). A constant specific growth rate and constant specific exchange rates indicate that a metabolic steady state has been reached.
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Confirm Isotopic Steady State: This is achieved when the isotopic labeling patterns of intracellular metabolites and protein-bound amino acids do not change over time. You can confirm this by collecting samples at multiple time points and analyzing the labeling patterns.
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Consider Isotopically Nonstationary MFA (INST-MFA): If a steady state cannot be reached, for example in systems with very slow labeling dynamics or in autotrophic systems, INST-MFA is a suitable alternative.[8] This method analyzes the transient labeling patterns over time.
| Parameter | Recommended Action |
| Cell Growth Rate | Monitor optical density or cell count over time to ensure exponential growth. |
| Metabolite Exchange Rates | Measure substrate uptake and product secretion rates (e.g., via HPLC) to confirm they are constant. |
| Isotopic Labeling | Analyze labeling patterns of key metabolites at different time points to confirm they have stabilized. |
Sample Preparation and Analysis
FAQ: What are the critical steps in sample quenching and metabolite extraction?
Rapidly quenching metabolic activity and efficiently extracting metabolites are crucial for obtaining accurate snapshots of the metabolic state. An improper quenching or extraction method can lead to significant changes in metabolite levels and labeling patterns.
A commonly used protocol involves rapid quenching with a cold solvent, followed by extraction of metabolites.
| Step | Detailed Protocol |
| 1. Quenching | Rapidly aspirate the culture medium and add a cold quenching solution (e.g., -20°C 60% methanol) to the cell culture dish to instantly stop all enzymatic reactions. |
| 2. Cell Lysis & Extraction | Scrape the cells in the cold quenching solution and transfer to a tube. Perform a freeze-thaw cycle to ensure complete cell lysis. Add a solvent mixture (e.g., chloroform:methanol:water) to separate the polar (metabolites) and non-polar phases. |
| 3. Sample Derivatization (for GC-MS) | The dried polar extracts are often derivatized (e.g., with TBDMS) to increase the volatility and thermal stability of the metabolites for GC-MS analysis. |
Troubleshooting: I am seeing a lot of noise and inconsistent peaks in my GC-MS/LC-MS data. What could be the cause?
Several factors can contribute to poor quality mass spectrometry data.
-
Sample Purity: Ensure complete removal of media components and quenching/extraction solvents.
-
Derivatization Issues (GC-MS): Incomplete derivatization can lead to multiple peaks for a single metabolite. Optimize the reaction time, temperature, and reagent concentration.
-
Instrument Calibration: Regularly calibrate the mass spectrometer to ensure accurate mass-to-charge ratio measurements.
-
Data Acquisition Parameters: Optimize parameters such as the injection volume, temperature gradient (for GC), and mobile phase composition (for LC).
Data Processing and Flux Calculation
FAQ: Why is it necessary to correct for the natural abundance of stable isotopes?
Naturally occurring stable isotopes of elements other than carbon (e.g., ¹³C, ¹⁷O, ¹⁸O) can contribute to the measured mass isotopomer distributions, leading to errors in the calculated fluxes if not corrected.[9][10] The correction is particularly important for molecules containing many atoms of elements with naturally occurring heavy isotopes.[9] Several software tools are available to perform this correction.[11][12]
dot digraph "Natural_Isotope_Correction" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
Raw_MS [label="Raw MS Data"]; Corrected_MS [label="Corrected Mass\nIsotopomer Distributions"]; Flux_Estimation [label="Flux Estimation"];
Raw_MS -> Corrected_MS [label="Correction Algorithm"]; Corrected_MS -> Flux_Estimation; } caption: "Natural isotope abundance correction workflow."
Troubleshooting: My flux estimation model does not converge, or the goodness-of-fit is poor.
This is a common issue in 13C-MFA and can arise from several sources.
-
Incorrect Metabolic Network Model: The model may be missing key reactions or contain incorrect atom transitions. Review the literature and databases like KEGG to ensure your model is accurate and complete for your organism.[3]
-
Inaccurate Measurement Data: Large errors in the measured extracellular fluxes or labeling data can prevent the model from finding a good fit. Re-evaluate your analytical data for potential errors.
-
Local Minima in Optimization: Flux estimation is a non-linear optimization problem, and the algorithm may get stuck in a local minimum.[13] It is good practice to restart the flux estimation at least 10 times with random initial flux values to increase the chances of finding the global optimum.[13]
-
Model Identifiability Issues: The experimental design (tracer and measurements) may not provide enough information to uniquely determine all the fluxes in your model. In silico experimental design can help identify and resolve these issues before conducting the experiment.
| Issue | Potential Solution |
| Poor Goodness-of-Fit | Re-examine the metabolic network model for missing or incorrect reactions. Check for errors in the experimental data. |
| Model Non-convergence | Restart the flux estimation with multiple random initial values. Simplify the model by lumping reactions if necessary. |
| Large Flux Confidence Intervals | The flux may not be identifiable with the current experimental design. Consider additional tracer experiments or measurements. |
Available Software Tools
A variety of software packages are available to assist with different stages of the 13C-MFA workflow.
| Software | Key Features | Primary Use |
| INCA | Isotopomer Network Compartmental Analysis. Performs INST-MFA. | Flux estimation, especially for non-stationary systems. |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework.[14] | Tracer experiment design, flux estimation, and statistical analysis.[14] |
| 13CFLUX2 | High-performance software suite with a flexible workflow.[15][16][17] | Comprehensive 13C-MFA workflows from design to analysis.[15][16][17] |
| OpenFLUX2 | Open-source software. | Flux estimation and modeling.[1] |
| FiatFlux | User-friendly tool for non-experts.[18] | Calculates flux ratios and absolute fluxes from GC-MS data.[18] |
| IsoCorr | A tool for correcting for natural isotope abundances.[12] | Data pre-processing. |
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13cflux.net [13cflux.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. 13cflux.net [13cflux.net]
- 17. researchgate.net [researchgate.net]
- 18. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-D-mannosamine-13C-1 Isotope Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-mannosamine-13C-1 (¹³C₁-ManNAc). This guide addresses common issues encountered during experimental design, execution, and data analysis, with a focus on correcting for the natural abundance of ¹³C.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in my ¹³C₁-ManNAc tracer experiments?
A1: All carbon-containing molecules have a naturally occurring ¹³C isotope at an abundance of approximately 1.1%.[1] When using a ¹³C-labeled tracer like ¹³C₁-ManNAc, the mass isotopomer distributions (MIDs) of downstream metabolites measured by mass spectrometry will be a combination of the experimentally introduced ¹³C and the naturally present ¹³C.[2] Failing to correct for this natural abundance will lead to an overestimation of the tracer's contribution and result in inaccurate calculations of metabolic fluxes and pathway activities.[3]
Q2: How does ¹³C₁-ManNAc get incorporated into downstream metabolites?
A2: N-Acetyl-D-mannosamine (ManNAc) is a key precursor in the sialic acid biosynthesis pathway.[4] Exogenously supplied ¹³C₁-ManNAc is taken up by cells and phosphorylated to ManNAc-6-phosphate. This is then condensed with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid (NeuAc), a common sialic acid. The ¹³C label from ¹³C₁-ManNAc will be incorporated into the resulting NeuAc and subsequently into sialylated glycoproteins and glycolipids.[5][6]
Below is a diagram illustrating the entry of ¹³C₁-ManNAc into the sialic acid biosynthesis pathway.
Q3: What are the common methods for correcting for natural ¹³C abundance?
A3: Several methods exist, with the most common being matrix-based correction algorithms.[3] These methods use the chemical formula of the metabolite to calculate the theoretical mass isotopomer distribution of an unlabeled standard. This information is then used to construct a correction matrix that can be applied to the measured data to remove the contribution of naturally abundant isotopes.[3] Software packages like IsoCor and AccuCor2 are available to perform these corrections.
Troubleshooting Guide
Problem 1: Low or no detectable ¹³C enrichment in N-acetylneuraminic acid (NeuAc).
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of ¹³C₁-ManNAc | Verify the expression of appropriate transporters. Optimize incubation time and concentration of the tracer. |
| Inhibition of the sialic acid biosynthesis pathway | Check for the presence of known inhibitors in the culture medium. Ensure that the cell line used has a functional sialic acid biosynthesis pathway. |
| Dilution of the ¹³C label by endogenous unlabeled ManNAc | Perform a time-course experiment to determine the optimal labeling time. Consider using a higher concentration of the ¹³C₁-ManNAc tracer. |
| Issues with sample preparation or mass spectrometry analysis | Ensure complete extraction of metabolites. Optimize mass spectrometry parameters for the detection of NeuAc and its isotopologues. |
Problem 2: Higher than expected M+1 peak in my unlabeled control sample.
| Possible Cause | Troubleshooting Step |
| Contamination with ¹³C-labeled material | Ensure that all labware and reagents are free from ¹³C contamination. Run a blank sample to check for background signals. |
| Incorrect chemical formula used for natural abundance correction | Double-check the chemical formula of the derivatized metabolite being analyzed. Account for all atoms, including those added during derivatization.[3] |
| Overlapping peaks from other metabolites | Improve chromatographic separation to resolve the metabolite of interest from co-eluting compounds. Use high-resolution mass spectrometry to distinguish between isobaric species. |
Problem 3: Inconsistent or non-reproducible ¹³C enrichment results.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Standardize cell seeding density, growth medium composition, and incubation times. Ensure that cells are in a consistent metabolic state at the time of labeling.[7] |
| Incomplete quenching of metabolism | Use a rapid and effective quenching method, such as cold methanol, to halt metabolic activity immediately upon sample collection.[8] |
| Degradation of metabolites during sample processing | Keep samples on ice or at -80°C throughout the extraction and preparation process. Minimize the time between sample collection and analysis. |
Experimental Protocols
Protocol 1: ¹³C₁-ManNAc Labeling of Cultured Cells
This protocol provides a general workflow for labeling cultured mammalian cells with ¹³C₁-ManNAc to trace its incorporation into the sialic acid biosynthesis pathway.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach a metabolically active state (typically 60-80% confluency).
-
Labeling: Remove the standard growth medium and replace it with a medium containing a known concentration of ¹³C₁-ManNAc. The optimal concentration should be determined empirically but often ranges from 5 to 100 mM.[9]
-
Incubation: Incubate the cells under their normal growth conditions for a predetermined period. The labeling duration can vary depending on the cell type and the turnover rate of the sialic acid pathway.
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Metabolism Quenching: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then immediately add ice-cold methanol to quench all enzymatic activity.[8]
-
Metabolite Extraction: Scrape the cells in the cold methanol and perform metabolite extraction using a suitable method, such as a chloroform/methanol/water extraction.
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Mass Spectrometry Analysis: Analyze the aqueous phase of the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of N-acetylneuraminic acid.
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Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C using an appropriate algorithm to determine the true fractional enrichment from the ¹³C₁-ManNAc tracer.
Protocol 2: Data Correction for Natural ¹³C Abundance
This protocol outlines the conceptual steps for correcting raw mass spectrometry data for the natural abundance of all elements contributing to the mass of the analyte.
Conceptual Workflow:
Methodology:
-
Obtain Raw Data: Acquire the mass isotopomer distribution (MID) of your target metabolite (e.g., derivatized N-acetylneuraminic acid) from the mass spectrometer. This will be a vector of intensities for the M+0, M+1, M+2, etc., isotopologues.
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Determine Chemical Formula: Accurately determine the complete chemical formula of the ion being analyzed, including any atoms added during derivatization.[3]
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Use Correction Software: Employ a specialized software tool (e.g., IsoCor, AccuCor2) to perform the correction. These tools will typically require the following inputs:
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The raw MID data for your labeled samples.
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The raw MID data for an unlabeled (natural abundance) control sample.
-
The chemical formula of the metabolite.
-
-
Generate Corrected Data: The software will use this information to calculate and subtract the contribution of natural isotopes, providing a corrected MID that reflects only the incorporation of the ¹³C from your tracer.
Quantitative Data Summary
The following table provides the natural abundances of stable isotopes for elements commonly found in biological molecules, which are essential for accurate correction calculations.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Note: These values can vary slightly depending on the source of the material.
References
- 1. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of N-Acetyl-D-mannosamine-1-¹³C (ManNAc-¹³C₁) by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of ManNAc-¹³C₁.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic method for separating ManNAc-¹³C₁ from complex biological matrices?
A1: Due to the polar nature of ManNAc, Hydrophilic Interaction Chromatography (HILIC) is the recommended method.[1][2][3] HILIC provides sufficient retention for polar analytes like ManNAc, which is often challenging with reverse-phase chromatography.[1]
Q2: What type of internal standard should be used for accurate quantification of ManNAc-¹³C₁?
A2: A stable isotope-labeled internal standard, such as ManNAc-¹³C-d₃, is highly recommended.[1][2] Using a stable isotope-labeled internal standard helps to correct for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the assay.[2]
Q3: How should calibration standards be prepared when analyzing endogenous compounds like ManNAc?
A3: When quantifying endogenous compounds, it is crucial to prepare calibration standards in a surrogate matrix that is free of the analyte.[1] A common surrogate matrix is a 5% solution of bovine serum albumin (BSA).[1]
Q4: What are the expected mass transitions for ManNAc and its stable isotope-labeled internal standard?
A4: In positive-ion electrospray mode, the selective reaction monitoring (SRM) transitions are typically m/z 222→126 for ManNAc and m/z 226→130 for ManNAc-¹³C-d₃.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate sample solvent composition.2. Column degradation or contamination.3. pH of the mobile phase is not optimal. | 1. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.2. Wash the column with a strong solvent or replace it if necessary.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Low Signal Intensity or No Peak | 1. Leak in the LC system.2. Incorrect mass spectrometer settings.3. Clogged sprayer or transfer line.4. Improperly programmed diverter valve.[4] | 1. Check all fittings and connections for leaks.[4]2. Verify the mass transitions, ion spray voltage, and other MS parameters.[1]3. Clean or replace the ESI probe and capillary.4. Ensure the diverter valve is programmed to direct flow to the mass spectrometer during the expected retention time.[4] |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Contaminated LC system or mass spectrometer.3. Use of non-LC-MS compatible buffers.[4] | 1. Prepare fresh mobile phases using high-purity solvents and additives.2. Flush the system with appropriate cleaning solutions.3. Use volatile buffers such as ammonium acetate or ammonium formate. |
| Poor Reproducibility (Variable Peak Areas) | 1. Inconsistent sample preparation.2. Matrix effects (ion suppression or enhancement).3. Fluctuations in instrument performance. | 1. Standardize the sample preparation protocol and ensure accurate pipetting.2. Use a stable isotope-labeled internal standard to compensate for matrix effects.[2]3. Perform regular system suitability tests and calibrations. |
| Sample Carryover | 1. Contamination from the autosampler.2. Adsorption of the analyte to the column or LC system components. | 1. Optimize the autosampler wash procedure, using a strong solvent and multiple wash cycles.2. Include a high-organic wash step at the end of the gradient to elute any strongly retained compounds. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for ManNAc quantification.
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) in Human Plasma | 10.0 ng/mL | [1] |
| Lower Limit of Quantitation (LLOQ) in Human Leukocytes | 25.0 ng/mL | [2] |
| Inter-run Precision (%CV) | < 6.7% | [1] |
| Intra-run Precision (%CV) | < 6.7% | [1] |
| Accuracy | ≥ 91.7% | [1] |
Experimental Protocols
Sample Preparation (Human Plasma)
-
Stock Solutions: Prepare separate stock solutions of ManNAc and the internal standard (ManNAc-¹³C-d₃) at a concentration of 1.00 mg/mL in a 50:50 acetonitrile/water (v/v) solution.[1]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate amounts of the ManNAc stock solution into a surrogate matrix (e.g., 5% BSA).[1]
-
Protein Precipitation: To a 50 µL aliquot of plasma sample, standard, or QC, add 200 µL of the internal standard working solution in acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A HILIC column suitable for the separation of polar analytes.
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[1]
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Gradient:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray mode.
-
Ion Spray Voltage: 5500 V.[1]
-
Ion Source Temperature: 400 °C.[1]
-
Curtain Gas, Nebulizing Gas, Auxiliary Gas: 35, 50, and 50 psi, respectively.[1]
-
Declustering Potential: 35 V.[1]
-
Collision Energy: 18 eV.[1]
-
SRM Transitions:
Visualizations
Caption: Workflow for the quantitative analysis of ManNAc-¹³C₁ by LC-MS.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating Mass Spectrometry for N-Acetyl-D-mannosamine-¹³C-1 Tracing: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating mass spectrometry results in N-Acetyl-D-mannosamine-¹³C-1 (¹³C-1 ManNAc) tracing studies. Accurate validation is critical for understanding the metabolic fate of ManNAc, a key precursor in sialic acid biosynthesis, and for evaluating potential therapeutics for diseases like GNE myopathy.
This guide outlines detailed experimental protocols, presents quantitative data for performance comparison of different analytical approaches, and visualizes key pathways and workflows to aid in experimental design and data interpretation.
Metabolic Pathway of N-Acetyl-D-mannosamine
N-Acetyl-D-mannosamine is a crucial intermediate in the biosynthesis of sialic acids. The ¹³C-1 label from ManNAc is incorporated into N-acetylneuraminic acid (Neu5Ac) and subsequently into sialoglycans. Understanding this pathway is fundamental to tracing the labeled molecule.
A Head-to-Head Comparison: N-Acetyl-D-mannosamine-13C-1 vs. Deuterium-Labeled ManNAc for Sialic Acid Flux Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the flux through the sialic acid biosynthesis pathway is critical. This pathway's end-products, sialic acids, are key modulators of a vast array of physiological and pathological processes, including immune responses, cancer progression, and viral infections. Stable isotope tracing using labeled precursors is a powerful technique to quantify the rate of synthesis of these crucial sugars. This guide provides an objective comparison of two commonly employed isotopic tracers, N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) and deuterium-labeled ManNAc (D-ManNAc), for metabolic flux analysis of the sialic acid pathway.
At a Glance: ¹³C-ManNAc vs. D-ManNAc
| Feature | This compound (¹³C-ManNAc) | Deuterium-Labeled ManNAc (D-ManNAc) |
| Tracer Atom | Carbon-13 (¹³C) | Deuterium (²H or D) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Raman Spectroscopy |
| Kinetic Isotope Effect | Generally negligible, minimizing perturbation of metabolic rates. | Can be significant, potentially altering enzyme kinetics and metabolic flux. |
| Positional Information | The ¹³C label at a specific position (C-1) allows for precise tracking of the carbon backbone through the pathway. | Deuterium labels can be subject to exchange with protons in aqueous environments, potentially leading to label loss or scrambling. |
| Background Noise | Low natural abundance of ¹³C (~1.1%) results in a low background signal. | Very low natural abundance of deuterium (~0.015%) provides an even lower background. |
| Cost & Availability | Generally more expensive and less readily available in various labeling patterns. | Often more cost-effective and available with multiple deuterium labels per molecule. |
| Analytical Complexity | Analysis of mass isotopomer distributions can be complex but is well-established. | Analysis can be complicated by overlapping isotopic envelopes and potential label exchange. |
Delving Deeper: A Technical Comparison
The choice between ¹³C-ManNAc and D-ManNAc for flux analysis hinges on a trade-off between biological perturbation and analytical considerations.
This compound: The Gold Standard for Precision
Carbon-13 is a stable isotope of carbon that is widely considered the gold standard for metabolic flux analysis[1][2][3][4]. Its key advantage lies in the minimal kinetic isotope effect (KIE). The small mass difference between ¹²C and ¹³C means that enzymes typically do not discriminate between the two, ensuring that the metabolic pathways under investigation are not significantly perturbed by the introduction of the tracer.
When using N-Acetyl-D-mannosamine-¹³C-1, the single ¹³C atom at the first carbon position acts as a precise marker. As ManNAc is converted through the sialic acid biosynthesis pathway, the fate of this labeled carbon can be tracked in downstream metabolites like N-acetylneuraminic acid (Neu5Ac) and CMP-Neu5Ac using mass spectrometry or NMR[5][6]. This allows for the quantification of the flux through the pathway.
Deuterium-Labeled ManNAc: A Cost-Effective Alternative with Caveats
Deuterium, a stable isotope of hydrogen, offers a cost-effective alternative to ¹³C labeling. Its very low natural abundance results in an extremely low background signal, enhancing detection sensitivity. Furthermore, multiple deuterium atoms can be incorporated into a single ManNAc molecule, providing a stronger signal.
However, the use of deuterium in metabolic tracing is not without its challenges. The significant mass difference between protium (¹H) and deuterium (²H) can lead to a pronounced kinetic isotope effect. This means that enzymes may process the deuterated substrate at a different rate than the natural, non-deuterated substrate, potentially altering the very metabolic fluxes being measured. Additionally, deuterium atoms, particularly those attached to oxygen or nitrogen, can be prone to exchange with protons in the aqueous cellular environment, leading to a loss or scrambling of the isotopic label. Careful consideration of the labeling position is therefore crucial to minimize these effects.
Experimental Design and Methodologies
A typical metabolic flux analysis experiment using either ¹³C-ManNAc or D-ManNAc involves several key steps.
Experimental Workflow for Sialic Acid Flux Analysis
Caption: A generalized experimental workflow for metabolic flux analysis of the sialic acid pathway using isotopically labeled ManNAc.
Key Experimental Protocols
1. Cell Culture and Isotope Labeling:
-
Cells are cultured in a medium containing a known concentration of either N-Acetyl-D-mannosamine-¹³C-1 or deuterium-labeled ManNAc.
-
The duration of labeling is a critical parameter and should be optimized to achieve a steady-state labeling of the intracellular metabolite pools. Time-course experiments are often performed to determine the optimal labeling time[7].
2. Metabolite Extraction and Sample Preparation:
-
Following incubation, cellular metabolism is rapidly quenched, typically using cold methanol or other solvent mixtures, to prevent further enzymatic activity.
-
Intracellular metabolites are then extracted.
-
For the analysis of sialic acids incorporated into glycoconjugates, a hydrolysis step (e.g., mild acid hydrolysis) is required to release the sialic acid monosaccharides[8].
-
Released sialic acids are often derivatized to enhance their detection by mass spectrometry. A common method is derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which adds a fluorescent tag[8].
3. Mass Spectrometry Analysis:
-
The labeled sialic acids are analyzed by mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distribution (MID)[9][10][11]. The MID reflects the relative abundance of molecules with different numbers of isotopic labels.
-
For ¹³C-ManNAc, the analysis will focus on the M+1 peak corresponding to the incorporation of a single ¹³C atom.
-
For D-ManNAc, the analysis will depend on the number of deuterium labels, for example, M+n where n is the number of deuterium atoms.
4. Data Analysis and Flux Calculation:
-
The raw mass spectrometry data is corrected for the natural abundance of isotopes.
-
The corrected MIDs are then used in mathematical models to calculate the metabolic flux through the sialic acid pathway. This often involves specialized software packages for metabolic flux analysis[1][2][3][4].
Signaling Pathways and Metabolic Network
The sialic acid biosynthesis pathway is a key component of cellular metabolism, converting UDP-GlcNAc to CMP-Neu5Ac, the activated form of sialic acid used for glycosylation.
The Sialic Acid Biosynthesis Pathway
Caption: The sialic acid biosynthesis pathway, highlighting the entry point of exogenously supplied labeled N-Acetyl-D-mannosamine.
Conclusion and Recommendations
The choice between N-Acetyl-D-mannosamine-¹³C-1 and deuterium-labeled ManNAc for flux analysis of the sialic acid pathway depends on the specific research question, available instrumentation, and budget.
-
For the most accurate and biologically relevant flux measurements, N-Acetyl-D-mannosamine-¹³C-1 is the recommended tracer. Its minimal kinetic isotope effect ensures that the measured fluxes are representative of the unperturbed physiological state.
-
Deuterium-labeled ManNAc can be a viable and cost-effective alternative, particularly for qualitative or semi-quantitative studies. However, researchers must be mindful of the potential for kinetic isotope effects and label exchange, and should ideally perform validation experiments to assess the impact of these factors on their specific experimental system.
Ultimately, a well-designed experiment with careful consideration of the tracer's properties will yield valuable insights into the dynamics of the sialic acid biosynthesis pathway, paving the way for a deeper understanding of its role in health and disease.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. waters.com [waters.com]
- 9. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometric analysis of sialylated glycans with use of solid-phase labeling of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Glycan Labeling: N-Acetyl-D-mannosamine-13C-1 vs. Azido Sugars
For Researchers, Scientists, and Drug Development Professionals
The visualization and analysis of glycans, complex carbohydrates that adorn cell surfaces and proteins, are pivotal in understanding health and disease. Metabolic glycan labeling is a powerful technique that enables the study of these molecules in living systems. This guide provides an objective comparison between two prominent methods: stable isotope labeling with N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) and bioorthogonal labeling with azido sugars, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
Introduction to Metabolic Labeling Techniques
Metabolic labeling involves introducing a synthetic sugar analog into cells.[1] This analog is processed by the cell's own enzymatic machinery and incorporated into newly synthesized glycans.[1] The key difference between the methods lies in the nature of the chemical reporter on the sugar and the subsequent detection strategy.
-
Stable Isotope Labeling: This method uses sugars enriched with stable isotopes, like ¹³C. The mass difference introduced by the isotope allows labeled glycans to be distinguished from their natural counterparts using mass spectrometry (MS).[2][3] This approach is primarily quantitative, providing insights into glycan flux and turnover.[2]
-
Bioorthogonal Labeling: This technique employs sugars modified with a chemical group, like an azide, that is non-native to biological systems.[4] This "bioorthogonal" group can be specifically tagged with a probe (e.g., a fluorescent dye) through a highly selective chemical reaction, such as "click chemistry."[4][5] This enables visualization of glycans via microscopy and flow cytometry.[6][7]
Both ¹³C-ManNAc and azido-mannosamine analogs like Ac₄ManNAz are precursors for sialic acid, a critical terminal sugar on many cell surface glycoconjugates.[1][8] They enter the sialic acid biosynthetic pathway to be incorporated into sialoglycans.[8]
Head-to-Head Comparison: Performance and Applications
The choice between ¹³C-ManNAc and azido sugars depends heavily on the experimental goal, whether it is precise quantification or spatial visualization.
| Feature | This compound (¹³C-ManNAc) | Azido Sugars (e.g., Ac₄ManNAz) |
| Principle | Stable Isotope Labeling | Bioorthogonal Chemistry ("Click Chemistry")[5] |
| Primary Detection Method | Mass Spectrometry (MS)[3][9] | Fluorescence Microscopy, Flow Cytometry, Western Blot[6][10] |
| Primary Application | Quantitative glycomics, metabolic flux analysis, glycan turnover studies.[2][11] | Glycan imaging, cell tracking, glycoprotein enrichment for proteomics.[6][12][13] |
| Data Output | Quantitative (relative or absolute abundance of labeled species). | Qualitative/Semi-quantitative (spatial distribution, fluorescence intensity).[14] |
| Incorporation Efficiency | Generally high, as it is structurally very similar to the natural substrate. | Variable. Can be lower than native sugars and is sensitive to N-acyl structure.[15] Some studies show Ac₄ManNAl (an alkynyl analog) has higher efficiency than Ac₄ManNAz.[15] |
| Potential Toxicity | Considered non-perturbative and non-toxic due to the nature of stable isotopes. | Can exhibit toxicity at higher concentrations. Studies suggest using the lowest effective concentration (e.g., 10 µM Ac₄ManNAz) to minimize effects on cell proliferation, metabolism, and migration.[12][16] |
| Workflow Complexity | Requires glycan release, purification, and specialized MS analysis.[17][18] | Involves a two-step process: metabolic labeling followed by a bioorthogonal ligation reaction with a probe.[19] |
Visualizing the Methodologies
To better understand the underlying processes, the following diagrams illustrate the metabolic pathway and experimental workflows for each technique.
Caption: Sialic acid biosynthetic pathway for metabolic labeling.
Caption: Experimental workflows for ¹³C-ManNAc and azido sugars.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Protocol 1: Stable Isotope Labeling with ¹³C-ManNAc for MS Analysis
This protocol is adapted from methodologies for stable isotope labeling in cell culture for quantitative glycomics.[20]
Objective: To quantify the incorporation of ¹³C-labeled sialic acid into cellular N-glycans.
Materials:
-
Cell culture medium and supplements
-
This compound (¹³C-ManNAc)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
PNGase F enzyme
-
Reagents for glycan purification (e.g., solid-phase extraction cartridges)
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
Methodology:
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing a final concentration of 50-100 µM ¹³C-ManNAc. Culture for 24-72 hours to allow for incorporation into glycans.
-
Cell Harvest and Lysis: Wash the cells with cold PBS and harvest. Lyse the cells using a suitable lysis buffer to extract total protein.
-
Glycoprotein Denaturation: Denature the protein lysate by heating to prepare for enzymatic glycan release.
-
N-Glycan Release: Add PNGase F to the denatured lysate and incubate overnight at 37°C to release N-linked glycans from the glycoproteins.
-
Purification: Purify the released N-glycans from peptides and other cellular components using solid-phase extraction or other chromatographic methods.
-
Mass Spectrometry Analysis: Analyze the purified glycans by mass spectrometry. Acquire spectra to identify glycan structures and quantify the mass shift corresponding to ¹³C incorporation. The ratio of the peak intensities for the labeled (¹³C) and unlabeled (¹²C) versions of each glycan provides a measure of its turnover.
Protocol 2: Bioorthogonal Labeling with Ac₄ManNAz for Fluorescence Imaging
This protocol is based on established methods for visualizing cell surface glycans.[8][10][14]
Objective: To visualize the location of sialylated glycans on the cell surface.
Materials:
-
Cell culture medium and supplements
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
Cell fixation solution (e.g., 4% paraformaldehyde)
-
Fluorescently-labeled alkyne probe (e.g., DBCO-Fluor 488 for copper-free click chemistry)
-
Click chemistry reaction buffer
-
Fluorescence microscope
Methodology:
-
Metabolic Labeling: Culture cells on glass coverslips to the desired confluency. Replace the standard medium with a medium containing 10-50 µM Ac₄ManNAz.[10][12] Incubate for 24-48 hours. Note: A lower concentration (10 µM) is recommended to minimize potential physiological effects.[12][21]
-
Cell Washing and Fixation: Gently wash the cells three times with PBS to remove unincorporated Ac₄ManNAz. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Click Reaction: Wash the fixed cells again with PBS. Prepare the click reaction cocktail containing the fluorescently-labeled alkyne probe in a compatible buffer. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells three times with PBS to remove the unreacted probe.
-
Imaging: Mount the coverslips onto microscope slides. Visualize the labeled glycans using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Conclusion and Recommendations
Both ¹³C-ManNAc and azido sugars are invaluable tools for glycobiology, each with distinct advantages.
-
This compound is the superior choice for quantitative studies of glycan metabolism and turnover. Its minimal perturbation to the biological system ensures that the measurements accurately reflect cellular physiology. The primary readout is mass spectrometry, providing detailed structural and quantitative information but no spatial context.
-
Azido sugars are ideal for visualization and localization studies . Their ability to be tagged with a wide array of probes via click chemistry allows for powerful applications in cell imaging, tracking, and affinity purification.[7][13] However, researchers must be cautious about potential cellular toxicity and metabolic perturbations, and appropriate controls are essential.[12][22]
Ultimately, the selection of a metabolic labeling agent should be guided by the specific research question. For a comprehensive understanding of glycan dynamics, a combination of both approaches can yield complementary and powerful insights into the complex world of the glycome.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic labeling of sialic acids ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Strategy for the Selective Imaging of Glycans Using Caged Metabolic Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 20. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NMR and Mass Spectrometry Data from ManNAc-¹³C₁ Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust analysis of metabolic pathways is critical. When employing stable isotope tracers like N-acetyl-D-mannosamine labeled with carbon-13 at the first position (ManNAc-¹³C₁), both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as powerful analytical platforms. This guide provides a comprehensive cross-validation of these techniques, offering a comparative analysis of their performance, detailed experimental protocols, and visual representations of the underlying biochemical and experimental workflows.
This guide will objectively compare the utility of NMR and MS in tracing the metabolic fate of ManNAc-¹³C₁, a precursor to sialic acid biosynthesis. By understanding the strengths and limitations of each method, researchers can make informed decisions for designing and interpreting their metabolic flux analyses.
Quantitative Data Comparison: NMR vs. Mass Spectrometry
The choice between NMR and Mass Spectrometry for quantitative analysis of ManNAc-¹³C₁ metabolites often depends on the specific research question, the required sensitivity, and the desired level of structural information. While NMR provides excellent quantitative accuracy and structural insights without the need for extensive sample derivatization, MS offers superior sensitivity, making it ideal for detecting low-abundance metabolites.
Below is a table summarizing the key quantitative performance metrics for the analysis of key metabolites in the sialic acid pathway following the introduction of ManNAc-¹³C₁. This data is a synthesized representation based on typical performance characteristics of modern high-resolution NMR and LC-MS/MS instrumentation.
| Metabolite | Analytical Technique | Limit of Quantification (LOQ) | Dynamic Range | Precision (CV%) | Throughput | Key Advantages | Key Limitations |
| ManNAc-¹³C₁ | ¹³C NMR | ~1-10 µM | 2-3 orders of magnitude | < 5% | Low | Non-destructive, direct quantification of ¹³C enrichment | Lower sensitivity |
| LC-MS/MS | ~1-10 nM | 4-5 orders of magnitude | < 10% | High | High sensitivity and specificity | Requires internal standards for absolute quantification | |
| ManNAc-6-P-¹³C₁ | ¹³C NMR | ~1-10 µM | 2-3 orders of magnitude | < 5% | Low | Can distinguish isomers | Lower sensitivity, potential for overlapping signals |
| LC-MS/MS | ~1-10 nM | 4-5 orders of magnitude | < 15% | High | Excellent for targeted analysis | Ion suppression effects can impact quantification | |
| Neu5Ac-¹³C₁ | ¹³C NMR | ~5-20 µM | 2-3 orders of magnitude | < 10% | Low | Provides positional isotope information | Lower sensitivity for downstream metabolites |
| LC-MS/MS | ~0.1-1 nM | 5-6 orders of magnitude | < 10% | High | Extremely sensitive for tracking final product | Derivatization may be needed to improve chromatographic separation | |
| CMP-Neu5Ac-¹³C₁ | ¹³C NMR | ~10-50 µM | 2 orders of magnitude | < 15% | Low | Can provide structural information on the nucleotide sugar | Challenging to detect due to low abundance |
| LC-MS/MS | ~0.5-5 nM | 4-5 orders of magnitude | < 15% | High | High sensitivity for activated sugar nucleotide | Fragmentation can be complex |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data between NMR and MS platforms.
Cell Culture and ¹³C-Labeling
-
Cell Seeding: Plate cells (e.g., HEK293, CHO) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare a custom medium deficient in unlabeled ManNAc. Supplement this medium with a known concentration of ManNAc-¹³C₁ (e.g., 50-100 µM).
-
Isotope Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the ManNAc-¹³C₁-containing medium.
-
Incubation: Culture the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled precursor.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and quench cellular metabolism by adding ice-cold 80% methanol.
-
Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully collect the supernatant containing the polar metabolites. For NMR analysis, the solvent can be evaporated to dryness and the residue reconstituted in a deuterated buffer. For MS analysis, the supernatant can often be directly injected or subjected to further cleanup if necessary.
NMR Spectroscopy Analysis
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
NMR Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. A typical one-dimensional ¹³C experiment with proton decoupling is used. Key parameters to optimize include the acquisition time, relaxation delay, and number of scans to ensure quantitative accuracy. For enhanced sensitivity and structural information, two-dimensional experiments like ¹H-¹³C HSQC can be employed.
-
Data Processing and Quantification: Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). Perform baseline correction and phasing. Integrate the signals corresponding to the ¹³C-labeled carbon in ManNAc and its downstream metabolites. Quantify the concentration of each metabolite by comparing its integral to that of the internal standard. The percentage of ¹³C enrichment can be determined by comparing the intensity of the ¹³C-labeled peak to the corresponding natural abundance signal in an unlabeled control sample.
Mass Spectrometry Analysis
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). For polar metabolites like those in the sialic acid pathway, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.
-
Mass Spectrometry Detection: Analyze the eluent from the LC system using a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the ¹³C-labeled metabolite) and a specific fragment ion for high selectivity and sensitivity.
-
Data Analysis and Quantification: Process the LC-MS/MS data using the instrument's software. Create a standard curve using known concentrations of unlabeled and, if available, ¹³C-labeled standards. Quantify the ¹³C-labeled metabolites in the experimental samples by comparing their peak areas to the standard curve. The use of a stable isotope-labeled internal standard for each analyte is recommended for the most accurate quantification.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
A Researcher's Guide: N-Acetyl-D-mannosamine-13C-1 vs. [U-13C]-glucose for Glycosylation Pathway Analysis
For researchers, scientists, and drug development professionals, selecting the appropriate isotopic tracer is critical for accurately dissecting glycosylation pathways. This guide provides an objective comparison between two commonly used metabolic labels: N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) and uniformly labeled glucose ([U-¹³C]-glucose).
The choice between these tracers hinges on the specific biological question being addressed. [U-¹³C]-glucose offers a broad overview of glucose metabolism and its entry into various biosynthetic pathways, while ¹³C-ManNAc provides a more targeted approach, primarily for studying the sialic acid biosynthesis pathway.
Core Comparison: Specificity vs. Global Flux
| Feature | This compound | [U-¹³C]-glucose |
| Primary Labeled Pathway | Sialic Acid Biosynthesis[1] | Glycolysis, Pentose Phosphate Pathway, Hexosamine Biosynthesis Pathway[2][3] |
| Specificity | High for sialic acids (Neu5Ac) | Low; labels a wide range of metabolites derived from glucose[3] |
| Primary Use Case | Tracing flux specifically into sialic acids; sialylation studies. | Global metabolic flux analysis; understanding glucose allocation to glycosylation and other pathways.[3][4] |
| Potential for Isotopic Dilution | Lower within the sialic acid pathway. | High; ¹³C label is distributed across numerous metabolic intermediates. |
| Information Provided | Direct measure of sialic acid de novo synthesis. | Overall contribution of glucose to the hexosamine pool (e.g., UDP-GlcNAc) and other monosaccharides.[2][5] |
Metabolic Pathways and Tracer Incorporation
To understand the utility of each tracer, it is essential to visualize their entry points into the major glycosylation precursor pathways. [U-¹³C]-glucose enters cellular metabolism at the very beginning of glycolysis. A portion of its carbon backbone (2-5%) is shunted into the Hexosamine Biosynthesis Pathway (HBP) to form UDP-GlcNAc, a fundamental building block for many types of glycans.[6] In contrast, ManNAc is a direct precursor to sialic acid, entering the pathway much further downstream.[1]
Caption: Metabolic entry points of glucose and ManNAc tracers.
Representative Experimental Data
The following tables present hypothetical, yet realistic, data from a metabolic labeling experiment in a cultured cancer cell line. The goal is to measure isotopic enrichment in key monosaccharides after 24 hours of incubation with either tracer.
Table 1: Isotopic Enrichment from [U-¹³C]-glucose Labeling
This tracer leads to the labeling of all six carbons in glucose-derived monosaccharides. The mass shift of +6 (M+6) is typically monitored for UDP-HexNAc (a combined pool of UDP-GlcNAc and UDP-GalNAc), while sialic acid (Neu5Ac) can show multiple labeled species due to its composite biosynthesis from a six-carbon sugar (ManNAc) and a three-carbon molecule (pyruvate).[7][8]
| Metabolite | Mass Isotopologue Monitored | % Enrichment (M+n / M_total) | Interpretation |
| UDP-HexNAc | M+6 | 45% | Indicates that 45% of the UDP-HexNAc pool is newly synthesized from the exogenous labeled glucose. |
| CMP-Neu5Ac | M+6 | 25% | Shows the portion of sialic acid synthesized where the ManNAc moiety is fully derived from labeled glucose. |
| CMP-Neu5Ac | M+9 | 20% | Represents sialic acid where both the ManNAc and pyruvate moieties are derived from labeled glucose. |
| GDP-Fucose | M+6 | 38% | Demonstrates glucose flux into fucose biosynthesis. |
Table 2: Isotopic Enrichment from this compound Labeling
This tracer has a single ¹³C label on the anomeric carbon (C1). Its incorporation is highly specific to the sialic acid pathway.
| Metabolite | Mass Isotopologue Monitored | % Enrichment (M+n / M_total) | Interpretation |
| UDP-HexNAc | M+1 | < 1% | Negligible enrichment confirms that ManNAc does not significantly feed back into the general hexosamine pool. |
| CMP-Neu5Ac | M+1 | 75% | High enrichment demonstrates direct and efficient utilization of exogenous ManNAc for de novo sialic acid synthesis. |
| GDP-Fucose | M+1 | < 1% | Lack of labeling confirms the high specificity of the tracer for the sialic acid pathway. |
Experimental Protocol: Metabolic Labeling and Analysis
The following is a generalized protocol for using these tracers in cell culture followed by mass spectrometry-based analysis of monosaccharides.
Caption: General workflow for metabolic labeling and glycan analysis.
Detailed Steps:
-
Cell Culture and Labeling:
-
Culture cells (e.g., A549, HEK293) in standard media to ~70-80% confluency.
-
For labeling, replace the standard medium with a custom medium (e.g., glucose-free DMEM) supplemented with a known concentration of the isotopic tracer.[7][9] For [U-¹³C]-glucose, this is typically the sole glucose source (e.g., 25 mM).[9] For ¹³C-ManNAc, it is added as a supplement to glucose-containing media.
-
Incubate cells for a time course (e.g., 0, 8, 24, 48 hours) to monitor the dynamics of label incorporation.[7]
-
-
Metabolite Extraction and Glycan Hydrolysis:
-
Harvest cells by scraping into ice-cold PBS and pelleting.
-
Perform a metabolite extraction, often using a cold solvent series (e.g., methanol/chloroform/water) to separate polar metabolites (containing nucleotide sugars) and protein pellets.
-
To analyze monosaccharides from total cellular glycoproteins, subject the protein pellet to acid hydrolysis (e.g., 2M trifluoroacetic acid) to release the individual monosaccharides.
-
-
Sample Derivatization and LC-MS/MS Analysis:
-
Released monosaccharides are often chemically derivatized to improve their chromatographic separation and ionization efficiency for mass spectrometry.
-
Analyze samples using Liquid Chromatography-Mass Spectrometry (LC-MS). A high-resolution mass spectrometer is required to accurately resolve and quantify the different mass isotopologues (e.g., M+0, M+1, M+6).[10]
-
Data analysis involves integrating the peak areas for each isotopologue of a given monosaccharide to calculate the percentage of the pool that has incorporated the ¹³C label.[11]
-
Conclusion and Recommendations
The choice between this compound and [U-¹³C]-glucose is dictated by the experimental goal.
Caption: Decision guide for selecting the appropriate tracer.
-
For specific interrogation of the de novo sialic acid biosynthesis pathway , This compound is the superior choice. Its direct entry and high specificity provide a clear and quantitative measure of flux through this specific pathway with minimal confounding signals.
-
For a broader, systems-level view of how glucose carbon is allocated to the hexosamine biosynthesis pathway and other branching pathways, [U-¹³C]-glucose is the appropriate tool.[4] It is invaluable for studies on metabolic reprogramming in diseases like cancer or diabetes, where the overall flux of nutrients is altered.[6][12]
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
Assessing the Metabolic Burden of N-Acetyl-D-mannosamine-13C-1 Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to assess the metabolic burden of N-Acetyl-D-mannosamine-13C-1 (ManNAc-¹³C-1) labeling in mammalian cells. While stable isotope labeling is generally considered to have a minimal impact on cellular physiology, it is crucial to experimentally validate this assumption for any specific cell system and experimental condition. This guide offers a comparative framework and detailed protocols to evaluate key cellular and metabolic parameters.
Introduction to Metabolic Burden Assessment
Metabolic labeling with stable isotopes like ¹³C is a powerful technique for tracing the flux of metabolites through biochemical pathways. ManNAc-¹³C-1 is a key tracer for studying the biosynthesis of sialic acids, which are crucial terminal monosaccharides on glycoproteins and glycolipids involved in numerous cellular processes. Assessing the metabolic burden of ManNAc-¹³C-1 involves evaluating whether its introduction perturbs normal cellular functions, such as proliferation, viability, and overall metabolic homeostasis. While extensive data exists for chemically modified ManNAc analogs, direct comparative data for ManNAc-¹³C-1 is less common. However, the principles and methods for assessing metabolic burden are transferable.
Part 1: Assessment of Cellular Health and Physiology
A primary concern when introducing an exogenous labeled substrate is its potential cytotoxicity or its effects on cell growth and behavior. A series of assays can be employed to compare cells cultured with unlabeled ManNAc to those cultured with ManNAc-¹³C-1.
Cell Viability and Proliferation
Experimental Approach: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Data Presentation:
| Treatment Group | Cell Viability (% of Control) | Proliferation Rate (Doublings/Day) |
| Control (No ManNAc) | 100 ± 5.0 | 0.8 ± 0.1 |
| Unlabeled ManNAc | 98 ± 4.5 | 0.78 ± 0.1 |
| ManNAc-¹³C-1 | 97 ± 5.2 | 0.77 ± 0.12 |
| Alternative Label (e.g., Ac₄ManNAz) | 85 ± 6.0[1] | 0.72 ± 0.09[1] |
| Note: Data presented are hypothetical examples for illustrative purposes. Ac₄ManNAz has been shown to decrease growth rate in a concentration-dependent manner[1]. Unlabeled ManNAc has been reported to have no significant effect on cellular physiology[1]. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of unlabeled ManNAc, ManNAc-¹³C-1, or a positive control for cytotoxicity. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Part 2: Assessment of Cellular Metabolism
To investigate more subtle effects on cellular metabolism, direct measurement of key metabolic rates and fluxes is essential.
Real-Time Metabolic Analysis
Experimental Approach: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
Data Presentation:
| Treatment Group | Basal OCR (pmol/min) | Basal ECAR (mpH/min) |
| Control (No ManNAc) | 150 ± 10 | 80 ± 5 |
| Unlabeled ManNAc | 148 ± 12 | 82 ± 6 |
| ManNAc-¹³C-1 | 145 ± 11 | 81 ± 5 |
| Alternative Label (e.g., Ac₄ManNAz) | 130 ± 9[1] | 70 ± 7[1] |
| Note: Data presented are hypothetical examples. Higher concentrations of Ac₄ManNAz have been shown to decrease both OCR and ECAR[1]. |
Experimental Protocol: Seahorse XF OCR and ECAR Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat cells with unlabeled ManNAc or ManNAc-¹³C-1 for the desired duration.
-
Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Mito Stress Test: Load the ports of the hydrated sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure key parameters of mitochondrial function.
-
Data Acquisition: Place the cell culture plate and the sensor cartridge in the Seahorse XF Analyzer and run the assay protocol.
¹³C Metabolic Flux Analysis (¹³C-MFA)
Experimental Approach: ¹³C-MFA is a powerful technique to quantify the intracellular fluxes through metabolic pathways. By measuring the incorporation of ¹³C from ManNAc-¹³C-1 into sialic acids and other related metabolites, the flux through the sialic acid biosynthesis pathway can be determined.
Workflow for ¹³C-MFA of Sialic Acid Biosynthesis:
Data Presentation:
| Metabolic Flux | Control (Unlabeled ManNAc) | ManNAc-¹³C-1 Labeled |
| Sialic Acid Biosynthesis Rate (nmol/mg protein/hr) | 5.2 ± 0.4 | 5.1 ± 0.5 |
| Flux from Glucose to UDP-GlcNAc (relative units) | 100 ± 8 | 98 ± 9 |
| TCA Cycle Flux (relative units) | 100 ± 7 | 99 ± 8 |
| Note: Data presented are hypothetical examples. The expectation is that there will be no significant difference in metabolic fluxes between unlabeled and ¹³C-labeled ManNAc treatment. |
Experimental Protocol: ¹³C-MFA for Sialic Acid Pathway
-
Labeling: Culture cells in a medium containing a known concentration of ManNAc-¹³C-1 for a time sufficient to reach isotopic steady state in the sialic acid pathway.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the extract.
-
Hydrolysis: Evaporate the methanol and hydrolyze the cell pellet with a mild acid (e.g., 2M acetic acid) to release sialic acids from glycoconjugates.
-
Derivatization: Derivatize the released sialic acids to make them volatile for GC-MS analysis (e.g., trimethylsilylation).
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS to determine the mass isotopomer distribution of the sialic acid derivatives.
-
Flux Calculation: Use software such as INCA or Metran to fit the measured mass isotopomer distributions to a metabolic model of the sialic acid pathway to calculate intracellular fluxes.
Part 3: Impact on Cellular Signaling
Altered cell surface sialylation can impact the function of receptors and downstream signaling pathways. It is important to assess whether ManNAc-¹³C-1 labeling leads to unintended changes in key signaling cascades.
Sialic Acid Biosynthesis and Key Signaling Pathways
Sialic Acid Biosynthesis Pathway:
Impact on Signaling: Altered sialylation of receptors like the Epidermal Growth Factor Receptor (EGFR) and integrins can affect downstream signaling pathways such as the PI3K-Akt and MAPK/ERK pathways.
Logical Relationship of Sialylation and Signaling:
References
Comparative Efficiency of N-Acetyl-D-mannosamine-¹³C-1 and Other Labeled Precursors in Metabolic Sialic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Precursor Performance for Glycan Engineering
Metabolic labeling with precursor analogues is a cornerstone technique for the study of glycosylation, enabling the visualization, tracking, and functional analysis of glycans in living systems. N-acetyl-D-mannosamine (ManNAc) is a key precursor in the biosynthesis of sialic acids, terminal monosaccharides that play critical roles in numerous biological processes. The introduction of labeled ManNAc analogues allows for the incorporation of probes into sialic acid residues on glycoproteins and glycolipids. This guide provides a comparative overview of the efficiency of N-Acetyl-D-mannosamine-¹³C-1 relative to other commonly used labeled precursors, supported by available experimental data and detailed methodologies.
Data Presentation: A Comparative Look at Precursor Efficiency
One such study compared the metabolic conversion of peracetylated N-(4-pentynoyl)mannosamine (Ac₄ManNAl) and peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) into their corresponding sialic acids (SiaNAl and SiaNAz) in various cell lines. The results demonstrated that Ac₄ManNAl consistently exhibited higher incorporation efficiency.[1]
Table 1: Comparative Metabolic Labeling Efficiency of Ac₄ManNAl vs. Ac₄ManNAz in Various Cell Lines [1]
| Cell Line | % of Total Sialic Acids Labeled with SiaNAl (from Ac₄ManNAl) | % of Total Sialic Acids Labeled with SiaNAz (from Ac₄ManNAz) |
| HL-60 | 66 | 40 |
| Jurkat | 72 | 48 |
| LNCaP | 78 | 51 |
| PC-3 | 69 | 45 |
| Ramos | 75 | 55 |
| SW-1990 | 62 | 38 |
Data adapted from Chang et al., 2009. Cells were cultured with 50 μM of the respective precursor for 72 hours.
While this data does not include N-Acetyl-D-mannosamine-¹³C-1, it highlights that the nature of the chemical reporter group can significantly impact metabolic incorporation. It is generally understood that stable isotope-labeled precursors like ¹³C-ManNAc are structurally very similar to the natural precursor, which may lead to high biological acceptance and incorporation with minimal physiological perturbation. However, the lack of a bioorthogonal handle for subsequent chemical reactions is a key difference in its application compared to precursors like Ac₄ManNAl and Ac₄ManNAz.
Another important consideration is the use of peracetylated versus non-acetylated precursors. Acetylation increases the hydrophobicity of the sugar, facilitating its entry into cells. Studies have shown that acetylated ManNAc analogues can be metabolized up to 900-fold more efficiently than their non-acetylated counterparts.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in metabolic labeling studies. Below are generalized protocols for metabolic labeling and subsequent analysis.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Precursor Preparation: Prepare a stock solution of the labeled ManNAc precursor (e.g., N-Acetyl-D-mannosamine-¹³C-1, Ac₄ManNAl, or Ac₄ManNAz) in a suitable solvent (e.g., sterile PBS or DMSO).
-
Incubation: Add the precursor to the cell culture medium at a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically for each cell line and precursor to maximize labeling while minimizing potential cytotoxicity.[2][3]
-
Metabolic Incorporation: Incubate the cells with the precursor for a period of 24 to 72 hours to allow for uptake, metabolic conversion, and incorporation into cellular glycoconjugates.[1]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any unincorporated precursor. Cells can then be lysed for subsequent analysis of labeled glycoproteins.
Analysis of Labeled Sialic Acids
For ¹³C-Labeled Precursors:
-
Mass Spectrometry (MS):
-
Glycoprotein Isolation and Digestion: Isolate total glycoproteins from cell lysates and perform enzymatic digestion (e.g., with trypsin) to generate glycopeptides.
-
Glycan Release: Release N-glycans using an enzyme such as PNGase F.
-
LC-MS/MS Analysis: Analyze the released glycans or glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of ¹³C will result in a characteristic mass shift in the corresponding fragments, allowing for quantification of the labeled species relative to the unlabeled ones. High-resolution mass spectrometry is essential for resolving the isotopic patterns.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Glycoprotein Isolation: Isolate the glycoprotein of interest.
-
NMR Analysis: Acquire ¹³C-edited NMR spectra. The ¹³C label provides a specific signal that can be used to study the structure and dynamics of the sialic acid residue on the glycoprotein.
-
For Functionally-Labeled Precursors (Azide or Alkyne):
-
Bioorthogonal Ligation (Click Chemistry):
-
Lyse the cells and incubate the lysate with a corresponding bioorthogonal probe (e.g., an alkyne-biotin probe for azide-labeled proteins, or an azide-fluorescent probe for alkyne-labeled proteins) in the presence of a copper(I) catalyst (for CuAAC) or using a copper-free click chemistry reagent (for SPAAC).[5]
-
-
Detection and Quantification:
-
Western Blot: Separate the labeled proteins by SDS-PAGE, transfer to a membrane, and detect the incorporated probe using an appropriate antibody or streptavidin conjugate. Densitometry can be used for relative quantification.[1]
-
Fluorescence Microscopy: For cells labeled with a fluorescent probe, visualize the localization of the labeled glycoconjugates using fluorescence microscopy.
-
Mandatory Visualizations
Sialic Acid Biosynthetic Pathway
The following diagram illustrates the metabolic pathway of N-Acetyl-D-mannosamine and the entry points for labeled precursors.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Confirming N-Acetyl-D-mannosamine-13C-1 Incorporation into Sialoglycans: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful incorporation of isotopic labels like N-Acetyl-D-mannosamine-13C-1 (¹³C-ManNAc) into sialoglycans is a critical step in understanding sialic acid metabolism, tracking glycan biosynthesis, and developing novel therapeutics. This guide provides a comparative overview of the primary analytical techniques used for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice between NMR and MS for confirming ¹³C-ManNAc incorporation depends on the specific experimental goals, the sample complexity, and the available instrumentation. While both are powerful techniques, they offer distinct advantages and provide complementary information.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed structural information in a non-destructive manner. | Measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. |
| Information Provided | - Unambiguous confirmation of ¹³C incorporation and its specific location within the sialic acid molecule. - Detailed structural information of the sialoglycan. - Real-time monitoring of enzymatic reactions in the sialic acid biosynthesis pathway.[1] - Analysis of labeled glycoproteins in solution and on living cells.[2] | - High-sensitivity detection of labeled sialoglycans. - Relative and absolute quantification of incorporation levels. - Analysis of complex mixtures of glycans. - Identification of different sialylated glycoforms.[3] |
| Sample Requirements | Higher sample concentrations are typically required. | High sensitivity allows for the analysis of very small sample amounts. |
| Destructive? | Non-destructive. | Generally destructive, though some ionization methods are softer. |
| Key Advantages | - Provides detailed structural and conformational information. - Non-invasive, allowing for in-cell and in-vivo measurements.[2] | - High throughput and sensitivity. - Excellent for quantitative analysis, especially with stable isotope labeling.[4][5] |
| Key Limitations | - Lower sensitivity compared to MS. - Spectra can be complex and require expertise for interpretation. | - Provides limited structural information on its own (requires fragmentation for sequencing). - Sialic acids are labile and can be lost during analysis, requiring derivatization.[4][6] |
Experimental Methodologies
Metabolic Labeling of Sialoglycans
The foundational step for both NMR and MS analysis is the metabolic incorporation of the labeled precursor.
Protocol:
-
Cell Culture: Culture cells of interest in appropriate growth medium.
-
Precursor Addition: Supplement the culture medium with this compound. The final concentration and incubation time will need to be optimized for the specific cell line and experimental goals but typically range from mM concentrations for several hours to days.[7][8]
-
Cell Harvesting and Glycoprotein Isolation: After incubation, harvest the cells. Isolate glycoproteins from cell lysates or secreted media using standard biochemical techniques such as affinity chromatography.
Confirmation by NMR Spectroscopy
NMR provides unambiguous evidence of ¹³C incorporation by detecting the signal from the ¹³C nucleus.
Key Experiments:
-
1D ¹H and ¹³C NMR: The N-acetyl methyl group of sialic acid precursors and products exhibit characteristic chemical shifts in ¹H NMR spectra, allowing for real-time monitoring of their conversion.[1] ¹³C NMR directly detects the incorporated ¹³C-1 atom.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached ¹³C nuclei, providing specific confirmation of the label's position.[9]
-
SOFAST-HMQC: A technique used for real-time monitoring of enzymatic reactions with enhanced sensitivity.[1]
Sample Preparation for NMR:
-
Purify the glycoprotein of interest.
-
Exchange the sample into a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Concentrate the sample to the required level for NMR analysis.
Confirmation by Mass Spectrometry
MS is a highly sensitive method to detect the mass shift resulting from the incorporation of the ¹³C isotope.
Key Experiments:
-
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is often used for profiling released glycans. The mass spectrum will show a mass increase corresponding to the number of incorporated ¹³C atoms.
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry allows for the separation of different glycoforms and their subsequent fragmentation to confirm the location of the label.
Sample Preparation for MS:
-
Glycan Release: Release the N-linked or O-linked glycans from the isolated glycoproteins enzymatically (e.g., using PNGase F for N-glycans) or chemically.
-
Derivatization (Optional but Recommended): To stabilize the labile sialic acid residues, derivatization is often performed. A common method is amidation with p-toluidine.[4] This also improves ionization efficiency in positive ion mode.
-
Analysis: Analyze the released and derivatized glycans by MS. For quantitative studies, a co-labeling strategy with light and heavy isotopic tags can be employed.[4]
Visualizing the Process
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the metabolic pathway where N-Acetyl-D-mannosamine is converted to sialic acid and incorporated into sialoglycans.
Caption: Sialic acid biosynthesis and incorporation into glycans.
Experimental Workflow for Confirmation
This diagram outlines the general workflow from metabolic labeling to analysis by NMR or MS.
Caption: Workflow for confirming ¹³C-ManNAc incorporation.
References
- 1. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Acetyl-D-mannosamine-13C-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling N-Acetyl-D-mannosamine-13C-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow to facilitate the safe and compliant disposal of this isotopically labeled compound.
Key Disposal Principles
Based on safety data sheets for the non-labeled form of the compound, N-Acetyl-D-mannosamine, the following principles should be strictly adhered to. While this compound is not classified as hazardous, responsible disposal is paramount.
-
Consult Local Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Professional Consultation : It is recommended to consult with an appropriate local waste disposal expert to ensure adherence to all relevant guidelines.[2][3]
-
Avoid Drain Disposal : Under no circumstances should this compound or its containers be emptied into drains.[2][3]
-
Container Management : Contaminated packaging should be treated with the same precautions as the substance itself.[2][3] Once completely emptied, packages may be eligible for recycling.[2][3]
-
Spill Management : In the event of a spill, the material should be mechanically taken up (e.g., swept and shoveled) and placed into suitable, labeled containers for disposal.[1][4] Avoid creating dust.[1][4]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for environmental release, were found in the reviewed safety data sheets. The provided information emphasizes procedural adherence over quantitative thresholds.
| Parameter | Value | Source |
| Log Pow | -3.22 | Fisher Scientific |
| Water Solubility | Soluble | Sigma-Aldrich |
The high water solubility and negative log Pow value suggest that the substance is likely to be mobile in the environment, reinforcing the importance of preventing its release into aquatic systems.[1][4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-Acetyl-D-mannosamine-13C-1
Researchers, scientists, and drug development professionals handling N-Acetyl-D-mannosamine-13C-1 must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), handling procedures, and disposal considerations.
Personal Protective Equipment (PPE)
When handling this compound, which is a stable isotope-labeled compound, the primary concern is the chemical's properties rather than radioactivity. The following personal protective equipment is required to minimize exposure and ensure safe handling.
| PPE Category | Specification | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand Protection | Chemically resistant, impervious gloves. | EN 374[2] |
| Body Protection | Laboratory coat. | N/A |
| Respiratory Protection | Not required under normal use. If dust is generated, a P1 or N95 particulate filter is recommended.[2][3] | EN 143[2] |
Experimental Protocols: Donning and Doffing PPE
Donning PPE:
-
Hand Hygiene: Before handling any PPE, wash your hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, properly fitting laboratory coat. Fasten all buttons.
-
Respiratory Protection (if required): If there is a risk of generating dust, put on a particulate respirator (e.g., N95). Ensure it is fit-tested and you have a proper seal.
-
Eye Protection: Put on safety glasses with side shields or chemical safety goggles.
-
Gloves: Put on the appropriate chemically resistant gloves. Ensure the gloves overlap the cuffs of the lab coat.
Doffing PPE:
-
Gloves: Remove gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the un-gloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Lab Coat: Unfasten the lab coat. Remove it by peeling it off from the shoulders, turning the sleeves inside out. Fold the coat with the contaminated side inward and store or dispose of it properly.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash your hands again thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially if there is a potential for dust formation.
-
Avoid direct contact with the substance.[1]
-
Avoid inhalation of dust.[1]
-
Practice good laboratory hygiene.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The compound is moisture-sensitive, so protect it from moisture.[1][4]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
Workflow for PPE Selection and Use
Caption: PPE selection and use workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
